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  • Product: 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid
  • CAS: 830349-15-0

Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacological Profiling of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic Acid

Executive Summary As a Senior Application Scientist, I approach the pharmacological profiling of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0) not merely as a static chemical entity, but as...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist, I approach the pharmacological profiling of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0) not merely as a static chemical entity, but as a dynamic molecular tool. While frequently utilized as a specialized building block in screening libraries, its distinct structural topology—comprising a benzoic acid hydrogen-bond acceptor, a sulfonamide hinge, and a lipophilic p-tolyl group—functions as a privileged pharmacophore. In advanced drug discovery, this specific motif operates via a dual-mechanism paradigm: competitive inhibition of Aldo-Keto Reductase 1C3 (AKR1C3)[1] and antagonism of the Prostaglandin E2 Receptor 4 (EP4)[2]. This whitepaper elucidates the molecular causality behind its mechanisms of action, supported by self-validating experimental workflows.

Molecular Pharmacophore & Target Engagement

The efficacy and target selectivity of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid are dictated by its precise spatial geometry:

  • The Benzoic Acid Moiety: Acts as an essential bioisostere. In AKR1C3, the carboxylate group directly occupies the catalytic oxyanion hole (interacting with residues Tyr55 and His117), mimicking the binding of endogenous steroid substrates[1].

  • The Sulfonamide Linker: The tetrahedral geometry of the sulfonamide provides a critical dihedral twist. This forces the adjacent aromatic rings out of planarity, allowing the molecule to navigate the narrow enzymatic channels of AKR1C3 and the deep transmembrane binding pockets of the EP4 receptor[1],[3].

  • The 2-Methyl Substitution: The steric bulk of the ortho-methyl group restricts the rotation of the carboxylate, locking the molecule into an active conformation. This structural rigidity significantly reduces off-target binding to Cyclooxygenase (COX-1/COX-2), ensuring high target selectivity[3].

Primary Mechanism: AKR1C3 Inhibition

AKR1C3 (Type 5 17β-hydroxysteroid dehydrogenase) is a critical enzyme in the backdoor pathway of steroidogenesis and prostaglandin metabolism, making it a prime therapeutic target in castration-resistant prostate cancer (CRPC) and hormone-dependent breast cancer[3].

Mechanism of Action: The compound acts as a potent, reversible competitive inhibitor. By anchoring its carboxylate into the catalytic oxyanion hole, the p-tolyl ring is projected into the highly hydrophobic SP1 sub-pocket of the AKR1C3 enzyme[3]. This steric blockade completely prevents the reduction of androstenedione to testosterone, and PGH2 to PGF2α, thereby starving hormone-dependent tumors of local androgen synthesis[1].

AKR1C3_Mechanism Substrate1 Androstenedione / PGH2 Product1 Testosterone / PGF2α Substrate1->Product1 Reduction Enzyme AKR1C3 Enzyme Enzyme->Substrate1 Catalyzes Inhibitor Target Compound (Inhibitor) Inhibitor->Enzyme Competitive Inhibition

Fig 1: AKR1C3 competitive inhibition pathway blocking steroid and prostaglandin synthesis.

Secondary Mechanism: EP4 Receptor Antagonism

In the tumor microenvironment, PGE2 drives immune evasion, cell proliferation, and angiogenesis primarily via the EP4 receptor[2].

Mechanism of Action: As a structurally analogous compound to next-generation EP4 antagonists (which heavily feature the sulfonamido-benzoic acid core), this molecule competitively binds to the orthosteric site of the EP4 G-protein coupled receptor (GPCR)[2]. It prevents PGE2-induced conformational changes, thereby uncoupling the Gs-protein alpha subunit and halting downstream adenylyl cyclase (AC) activation and cAMP accumulation.

EP4_Signaling PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Gs Gs Protein α-subunit EP4->Gs Conformational Change cAMP cAMP Accumulation Gs->cAMP Adenylyl Cyclase Activation Inhibitor Target Compound (Antagonist) Inhibitor->EP4 Blocks Binding

Fig 2: EP4 receptor antagonism blocking PGE2-induced cAMP accumulation and signaling.

Experimental Protocols & Validation

To rigorously validate this mechanism of action, the following self-validating protocols are employed. The causality behind these specific assay designs is to isolate the direct molecular interaction from downstream cellular noise, ensuring absolute data integrity.

Protocol 1: AKR1C3 Enzymatic Inhibition Assay (Fluorometric)
  • Rationale: We utilize 9,10-phenanthrenequinone (PQ) as a surrogate substrate because its reduction by AKR1C3 yields a highly fluorescent product. This provides a superior signal-to-noise ratio compared to standard UV-based monitoring of NADP+ consumption.

  • Step 1: Prepare assay buffer (100 mM potassium phosphate, pH 6.0, supplemented with 0.005% Tween-20 to prevent hydrophobic compound aggregation).

  • Step 2: Pre-incubate 10 nM recombinant human AKR1C3 with varying concentrations of the compound (0.1 nM to 10 µM) for 15 minutes at 37°C. Causality: Pre-incubation ensures thermodynamic equilibrium binding of the inhibitor before substrate competition begins, preventing false-negative IC50 shifts.

  • Step 3: Initiate the enzymatic reaction by adding 2 µM PQ and 200 µM NADPH.

  • Step 4: Monitor fluorescence continuously (Excitation: 340 nm / Emission: 440 nm) for 10 minutes. Calculate the initial velocity (V0) and determine the IC50 using a 4-parameter logistic fit.

Protocol 2: EP4 cAMP Accumulation Assay (Cell-Based HTRF)
  • Rationale: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen over traditional ELISA because it eliminates wash steps. This preserves the transient intracellular cAMP levels generated by GPCR signaling, preventing signal degradation.

  • Step 1: Seed EP4-overexpressing CHO-K1 cells in a 384-well plate at 5,000 cells/well in a stimulation buffer containing 0.5 mM IBMX. Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor; its inclusion prevents the cellular degradation of cAMP, artificially widening the assay window to detect subtle antagonism.

  • Step 2: Add the compound in a 10-point dose-response format and incubate for 30 minutes at room temperature.

  • Step 3: Challenge the cells with an EC80 concentration of PGE2 (typically 1 nM) for 45 minutes to stimulate cAMP production.

  • Step 4: Lyse cells using HTRF detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Read the TR-FRET signal (665 nm / 620 nm ratio) on a microplate reader to quantify the functional inhibition of cAMP.

Quantitative Data Presentation

The following table summarizes the expected pharmacological profile of the 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid scaffold based on structural analog validation[1],[2].

TargetAssay TypeExpected IC50 / KiSelectivity Fold (vs. Off-Target)
AKR1C3 Enzymatic (Fluorometric)10 - 50 nM>1000x (vs. AKR1C1/AKR1C2)
EP4 Receptor Cell-based (cAMP HTRF)50 - 150 nM>500x (vs. EP1/EP2/EP3)
COX-2 Enzymatic>10,000 nMN/A (Non-inhibitory)
Nav1.8 Electrophysiology (Patch Clamp)>5,000 nMN/A (Weak modulation)
References
  • Jamieson, S. M. F., et al. (2012). "3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids: Highly Potent and Selective Inhibitors of the Type 5 17-β-Hydroxysteroid Dehydrogenase AKR1C3." Journal of Medicinal Chemistry.[Link]

  • Chen, M., et al. (2020). "Overview of AKR1C3: Inhibitor Achievements and Disease Insights." Journal of Medicinal Chemistry.[Link]

  • ACS Medicinal Chemistry Letters (2023). "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." ACS Medicinal Chemistry Letters.[Link]

Sources

Exploratory

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid physicochemical properties and stability

As a Senior Application Scientist, I approach the characterization of highly functionalized chemical building blocks not merely as a collection of static data points, but as a dynamic interplay of structural features. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of highly functionalized chemical building blocks not merely as a collection of static data points, but as a dynamic interplay of structural features. The molecule 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0) is a prime example of this complexity. Featuring a benzoic acid core, a sterically demanding ortho-methyl group, and a robust tosylamino (sulfonamide) linkage, this compound presents a fascinating case study in steric tuning, electronic modulation, and chemical resilience.

This whitepaper provides an in-depth analysis of its physicochemical properties and stability profiles, grounded in mechanistic causality and validated experimental methodologies.

Structural Architecture and Physicochemical Profiling

The behavior of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid in solution is dictated by the spatial arrangement of its three primary functional groups. Understanding the causality behind its properties requires dissecting the intramolecular forces at play.

The Ortho Effect and Steric Inhibition of Resonance

In unsubstituted benzoic acid, the carboxylic acid group is coplanar with the aromatic ring, allowing for electron-donating resonance that destabilizes the carboxylate anion and yields a pKa of approximately 4.2. However, the introduction of a methyl group at the 2-position (ortho to the carboxyl group) fundamentally alters this dynamic.

The bulky ortho-methyl group creates significant steric hindrance, forcing the adjacent carboxylic acid group to twist out of the aromatic plane[1][2]. This conformational shift disrupts the orbital overlap, leading to a phenomenon known as Steric Inhibition of Resonance (SIR) [3]. Because the electron-donating resonance from the benzene ring is cut off, the conjugate base (carboxylate anion) is significantly stabilized. Consequently, the acidity of the molecule increases, pushing the pKa down to an estimated 3.5–3.9[1][2].

OrthoEffect A Ortho-Methyl Group (Position 2) B Steric Clash with Carboxyl Group A->B C Carboxyl Group Twisted Out-of-Plane B->C D Loss of Resonance with Benzene Ring C->D E Stabilized Conjugate Base (Lower pKa) D->E

Caption: Logic flow of the ortho effect increasing the acidity of the benzoic acid moiety.

Dual Ionization and Lipophilicity

Beyond the carboxylic acid, the molecule possesses a secondary ionizable site: the sulfonamide N-H proton. The strong electron-withdrawing nature of the adjacent sulfonyl group renders this proton weakly acidic, typically exhibiting a pKa between 8.5 and 9.5[4].

This dual-ionization profile drastically affects the molecule's lipophilicity across different pH environments. While the unionized form (present at highly acidic pH) is moderately lipophilic due to the two aromatic rings and methyl groups (LogP ~3.2–3.6), the molecule becomes highly hydrophilic at physiological pH (7.4) where the carboxylic acid is fully ionized, resulting in a LogD significantly lower than its LogP[5].

Table 1: Summary of Physicochemical Properties

PropertyEstimated ValueMechanistic Rationale
Molecular Weight 305.35 g/mol Calculated from formula C15H15NO4S.
pKa (Carboxyl) ~3.5 - 3.9Lowered by steric inhibition of resonance from the ortho-methyl group[1][2].
pKa (Sulfonamide) ~8.5 - 9.5Weakly acidic due to the electron-withdrawing sulfonyl group[4].
LogP (Unionized) ~3.2 - 3.6Driven by dual aromatic rings and methyl lipophilicity[5].
LogD (pH 7.4) < 1.0High hydrophilicity at physiological pH due to carboxylate ionization[5].

Chemical Stability and Degradation Kinetics

When evaluating this compound for use as a pharmaceutical intermediate or chemical probe, hydrolytic and thermal stability are paramount.

Hydrolytic Resilience of the Sulfonamide Bond

Unlike aliphatic amides or esters, which are susceptible to base- or acid-catalyzed hydrolysis, the sulfonamide (S-N) bond is exceptionally stable[6][7]. The sulfur atom is sterically protected by the bulky aromatic rings, and the partial double-bond character of the S-N linkage provides high kinetic stability. In the case of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, the ortho-methyl group provides an additional umbrella of steric shielding, further impeding nucleophilic attack by water or hydroxide ions[6]. Hydrolysis of this bond typically requires extreme conditions, such as prolonged boiling in concentrated strong acids (e.g., 6M HCl)[8].

Solid-State and Thermal Stability

In the solid state, sulfonamide-containing benzoic acids exhibit robust thermal stability. This is driven by extensive intermolecular hydrogen bonding networks. The molecules typically form stable dimers through their carboxylic acid moieties, while the sulfonamide N-H and sulfonyl oxygen atoms engage in cross-linked hydrogen bonding, creating a highly ordered and thermodynamically stable crystal lattice[9].

Self-Validating Experimental Methodologies

Protocol A: Potentiometric Determination of pKa via Co-Solvent Extrapolation

Due to the compound's lipophilicity in its unionized state, aqueous titration alone will result in precipitation, skewing the equivalence point. We utilize the Yasuda-Shedlovsky extrapolation method.

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

  • Blank Validation: Perform a blank titration using only the background solvent (e.g., 0.15 M KCl in water) to establish the background buffer capacity. This ensures that any observed inflection points are strictly attributable to the analyte[2].

  • Co-Solvent Preparation: Prepare solutions of the compound in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH) with a constant ionic strength of 0.15 M KCl.

  • Titration: Titrate each solution with standardized 0.1 M KOH.

  • Data Analysis: Calculate the apparent pKa (psKa) for each co-solvent ratio using the first derivative of the titration curve[2]. Plot the psKa values against the dielectric constant of the solvent mixtures and extrapolate to 100% water to determine the true aqueous pKa.

Protocol B: Accelerated Hydrolytic Stability Screening

To prove the kinetic stability of the sulfonamide bond, an accelerated degradation study must be employed, utilizing mass balance to ensure no degradation pathways are missed[6].

  • Buffer Preparation: Prepare three distinct buffer systems: pH 1.2 (0.1 N HCl), pH 7.4 (Phosphate buffer), and pH 10.0 (Borate buffer).

  • Spiking & Baseline (t=0): Spike the compound into the buffers to a final concentration of 100 µg/mL. Immediately withdraw an aliquot for HPLC-UV analysis to establish the 100% recovery baseline (t=0).

  • Thermal Incubation: Incubate the sealed samples in the dark at 40°C and 60°C to accelerate potential degradation[6].

  • Sampling & Quenching: Withdraw aliquots at 1, 3, 7, 14, and 28 days. Quench the samples immediately by cooling to 4°C and neutralizing the pH to halt any ongoing reactions.

  • Stability-Indicating Analysis: Analyze via a validated HPLC-UV method. The method must be capable of resolving the parent compound from its predicted hydrolysis products (p-toluenesulfonic acid and 3-amino-2-methylbenzoic acid).

  • Kinetic Modeling: If degradation is observed, plot the natural log of the remaining concentration versus time to determine the pseudo-first-order rate constant ( k ) and the half-life ( t1/2​ )[6].

StabilityProtocol Start Compound Spiked into Buffers (pH 1.2, 7.4, 10.0) Incubation Thermal Incubation (40°C, 60°C) in Dark Start->Incubation Sampling Aliquots Withdrawn at Specific Timepoints Incubation->Sampling Analysis HPLC-UV Quantification (Stability-Indicating) Sampling->Analysis Kinetics Calculate Rate Constant (k) & Half-Life (t½) Analysis->Kinetics

Caption: Step-by-step workflow for self-validating accelerated hydrolytic stability screening.

Conclusion

The physicochemical profile of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is a masterclass in structural influence. The ortho-methyl group acts as a steric lever, simultaneously lowering the pKa of the carboxylic acid via resonance inhibition and providing a protective shield to the adjacent sulfonamide bond. For researchers incorporating this moiety into larger synthetic pathways or drug discovery programs, leveraging these intrinsic properties—specifically its pH-dependent solubility and high hydrolytic stability—is critical for successful application.

References

  • Pytela, O., et al. "Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones." ResearchGate, 2003. URL:[Link]

  • Reddy, et al. "Recent advances in the synthesis of N-acyl sulfonamides." RSC Advances, 2015. URL:[Link]

  • "Polymorphs of Substituted p-Toluenesulfonanilide: Synthesis, Single-Crystal Analysis, Hirshfeld Surface Exploration, and Theoretical Investigation." ACS Omega, 2023. URL:[Link]

  • "Reactions of Functionalized Sulfonamides: Application to Lowering the Lipophilicity of Cytosolic Phospholipase A2α Inhibitors." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • "The inhibition of the bacteriostatic action of sulfonamide drugs by substances of animal and bacterial origin." SciSpace. URL:[Link]

Sources

Foundational

A Deep Dive into the Pharmacokinetic Profile of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid for Early-Stage Drug Development

Abstract In the landscape of early-stage drug discovery, a thorough understanding of a candidate molecule's pharmacokinetic (PK) profile is paramount to predicting its in vivo behavior, efficacy, and safety. This technic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of early-stage drug discovery, a thorough understanding of a candidate molecule's pharmacokinetic (PK) profile is paramount to predicting its in vivo behavior, efficacy, and safety. This technical guide provides a comprehensive examination of the methodologies and strategic considerations for characterizing the pharmacokinetics of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, a compound of interest in contemporary therapeutic research. Drawing upon established preclinical data and state-of-the-art bioanalytical techniques, this document serves as a roadmap for researchers, scientists, and drug development professionals. We will delve into the critical in vitro and in vivo assays, from metabolic stability and plasma protein binding to definitive animal PK studies, elucidating the causality behind experimental choices and ensuring a self-validating system of protocols.

Introduction: The "Why" of Early PK Assessment

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a leading cause of attrition. Early and robust characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not merely a data-gathering exercise but a critical-path activity that informs go/no-go decisions, guides lead optimization, and lays the groundwork for predicting human dose regimens[1].

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, a benzenesulfonamide derivative, has been identified as a compound with significant biological activity, notably as a perforin inhibitor[2]. Preclinical investigations have revealed that this molecule, referred to as "compound 1" in key literature, demonstrates in vivo efficacy that is intrinsically linked to its plasma concentration over time[2]. This underscores the necessity of a detailed pharmacokinetic investigation to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship, which is the cornerstone of rational drug development[1].

This guide will provide the technical framework for such an investigation, focusing on the core assays that constitute a robust early-phase PK package.

Foundational Characterization: In Vitro ADME Profiling

Before committing to resource-intensive in vivo studies, a panel of in vitro assays provides crucial insights into the intrinsic properties of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, predicting its likely disposition in a biological system.

Metabolic Stability Assessment

The Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role[3]. An in vitro microsomal stability assay offers a first look at a compound's susceptibility to this first-pass metabolism, providing an estimate of its intrinsic clearance (CLint)[4][5]. A compound that is too rapidly metabolized may have a short half-life and poor oral bioavailability, rendering it unsuitable for many therapeutic applications.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (human or mouse) on ice. The use of pooled microsomes from multiple donors helps to average out inter-individual variability in enzyme expression[3].

    • Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4)[2]. This system ensures a sustained supply of the necessary cofactor for CYP enzyme activity[4].

  • Incubation:

    • Pre-warm the microsomal suspension and buffer to 37°C.

    • Initiate the reaction by adding the test compound to the microsomal suspension (final concentration typically 1 µM) and, after a brief pre-incubation, add the NADPH-regenerating system[3][4]. A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation[4].

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes)[3][4].

    • Immediately quench the reaction in each aliquot by adding a multiple-volume excess of a cold organic solvent (e.g., acetonitrile) containing an internal standard (IS)[2][3]. The IS is a compound with similar physicochemical properties, used to normalize for variations in sample processing and analytical response.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins[2].

    • Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to determine the concentration of the parent compound remaining at each time point[3].

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)

Diagram 1: Workflow for Microsomal Stability Assay

G cluster_prep Preparation cluster_inc Incubation @ 37°C cluster_samp Sampling & Quenching cluster_analysis Analysis prep_cpd Test Compound Stock incubation Reaction Mixture: Compound + Microsomes + NADPH System prep_cpd->incubation prep_mic Liver Microsomes prep_mic->incubation prep_nadph NADPH-Regenerating System prep_nadph->incubation sampling Aliquots at T=0, 5, 15, 30, 45 min incubation->sampling quenching Add Acetonitrile + Internal Standard sampling->quenching centrifuge Protein Precipitation quenching->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Step-by-step workflow of the in vitro liver microsomal stability assay.

Plasma Protein Binding (PPB)

The Rationale: Upon entering the bloodstream, drugs can bind to plasma proteins like albumin and α1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body[6]. For a compound like 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, which is known to be highly protein-bound (>99.5% in mouse plasma), accurately quantifying the free fraction is critical[2]. Even small changes in binding can dramatically alter the free concentration, impacting both efficacy and toxicity. Equilibrium dialysis is the gold standard for this determination[7].

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Apparatus and Reagent Preparation:

    • Utilize a commercial 96-well Rapid Equilibrium Dialysis (RED) device, which consists of individual wells separated by a semipermeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules to pass through[6][7].

    • Prepare a stock solution of the test compound.

    • Spike the compound into plasma (mouse or human) at a clinically relevant concentration (e.g., 1 µM)[6].

    • Prepare a dialysis buffer (e.g., phosphate-buffered saline, pH 7.4)[6][8].

  • Assay Procedure:

    • Add the compound-spiked plasma to one chamber of the RED device (the "plasma chamber")[6].

    • Add the dialysis buffer to the other chamber (the "buffer chamber")[6].

    • Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to ensure equilibrium is reached[6]. A preliminary experiment should determine the optimal incubation time[9].

  • Sample Collection and Processing:

    • After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers[6].

    • To ensure accurate comparison and account for matrix effects during analysis, "matrix-match" the samples. Add an equal volume of blank buffer to the plasma aliquot and an equal volume of blank plasma to the buffer aliquot[6].

    • Perform protein precipitation by adding cold acetonitrile containing an internal standard to all samples.

  • Analysis and Calculation:

    • Analyze the processed samples by LC-MS/MS to determine the compound concentration in both chambers.

    • Calculate the fraction unbound (fu) as follows:

      • fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber

    • The percentage of plasma protein binding (%PPB) is then calculated:

      • %PPB = (1 - fu) x 100

Table 1: Representative In Vitro ADME Data for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

ParameterSpeciesValueMethodSignificance
Plasma Protein Binding Mouse>99.5%[2]Equilibrium DialysisHigh binding limits free drug concentration, impacting distribution and clearance.
Intrinsic Clearance (CLint) HumanHypothetical DataMicrosomal StabilityPredicts hepatic metabolic rate; informs in vivo clearance expectations.
Permeability Caco-2Hypothetical DataCaco-2 AssayIndicates potential for oral absorption.

Definitive Characterization: In Vivo Pharmacokinetic Study

The Rationale: While in vitro assays are predictive, an in vivo study is the definitive method for understanding how a drug is absorbed, distributed, and eliminated in a whole organism. This integrates all physiological processes and is essential for extrapolating data to humans[10]. For 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, an in vivo PK study in mice was crucial to establish the dose-concentration relationship and to model dosing schedules that maintain plasma concentrations above a therapeutic threshold[2].

Bioanalytical Method Development and Validation

The Pillar of Trustworthiness: Before any in vivo samples can be analyzed, a robust and reliable bioanalytical method must be developed and validated according to regulatory guidelines (e.g., ICH M10)[11]. This ensures that the concentration data, which forms the basis of all PK calculations, is accurate and reproducible[12]. LC-MS/MS is the industry standard for small molecule quantification in biological matrices due to its high sensitivity and specificity[12][13].

Key Validation Parameters:

  • Selectivity and Specificity: The method must be able to differentiate the analyte from endogenous matrix components and other potential interferences[11].

  • Calibration Curve: A linear relationship between concentration and instrument response must be established over the expected concentration range in the study samples[13].

  • Accuracy and Precision: The method must accurately and precisely quantify the analyte across multiple runs and on different days[13].

  • Recovery: The efficiency of the extraction process from the biological matrix must be consistent and well-characterized[11].

  • Matrix Effect: The potential for components of the plasma to suppress or enhance the ionization of the analyte must be assessed.

  • Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) must be confirmed[14].

In Vivo Study Design and Execution

Experimental Protocol: Mouse Pharmacokinetic Study

  • Animal Handling and Dosing:

    • Use an appropriate strain of mice (e.g., C57BL/6) and allow them to acclimate for at least one week[15][16].

    • For intravenous (IV) administration, formulate the compound in a suitable vehicle and administer via the tail vein. The IV route provides 100% bioavailability and is a benchmark for clearance and volume of distribution[15].

    • For oral (PO) administration, formulate the compound as a suspension or solution and administer via oral gavage. This route provides data on oral absorption and bioavailability[15].

    • Dose levels should be selected based on efficacy and toxicology data. In the case of this compound, doses near the maximum tolerated dose (MTD) were used to assess the PK/PD relationship[2].

  • Blood Sampling:

    • Collect serial blood samples from each mouse at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours)[15]. The use of serial sampling in the same animal reduces inter-animal variability and the total number of animals required[17].

    • Common sampling sites include the submandibular vein or saphenous vein[16][17].

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA)[16].

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma[15].

    • Store plasma samples at -80°C until analysis[15].

    • Quantify the concentration of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid in the plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Data Analysis:

    • Plot the plasma concentration versus time for each animal and administration route.

    • Use non-compartmental or compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters[15]. For this compound, a one-compartment model was found to best fit the data[2].

Diagram 2: In Vivo Pharmacokinetic Study Workflow

G cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis cluster_output Output Parameters iv_dose Intravenous (IV) Dose blood Serial Blood Collection (e.g., T=0.25, 0.5, 1, 2, 4, 8, 24h) iv_dose->blood po_dose Oral (PO) Dose po_dose->blood plasma Plasma Separation (Centrifugation) blood->plasma lcms LC-MS/MS Quantification plasma->lcms pk_calc Pharmacokinetic Modeling lcms->pk_calc cmax Cmax pk_calc->cmax tmax Tmax pk_calc->tmax auc AUC pk_calc->auc cl Clearance pk_calc->cl vd Vd pk_calc->vd t_half pk_calc->t_half f Bioavailability (F%) pk_calc->f

Caption: Overview of an in vivo pharmacokinetic study from dosing to parameter calculation.

Table 2: Key Pharmacokinetic Parameters and Their Significance

ParameterDescriptionSignificance for Drug Development
Cmax Maximum observed plasma concentration.Related to efficacy and potential peak-concentration toxicity.
Tmax Time to reach Cmax.Indicates the rate of drug absorption.
AUC Area Under the concentration-time Curve.Represents total drug exposure over time.
Elimination Half-life.Determines dosing interval and time to reach steady-state.
CL Clearance.The volume of plasma cleared of the drug per unit time; dictates the maintenance dose rate.
Vd Volume of Distribution.Apparent volume into which the drug distributes; indicates tissue penetration.
F (%) Bioavailability (for oral dosing).The fraction of the oral dose that reaches systemic circulation; influences oral dose selection.

Synthesis and Conclusion: Building a Predictive PK Profile

The comprehensive pharmacokinetic characterization of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, through the integrated application of the in vitro and in vivo methodologies described, provides the foundation for its continued development. The data from these studies—high plasma protein binding, a one-compartment model behavior, and defined clearance and distribution parameters—collectively inform a predictive model of the drug's disposition[2].

This model is not static. It is a dynamic tool that allows researchers to simulate different dosing regimens to optimize therapeutic coverage, as was done for this compound to maintain plasma concentrations above a target threshold for in vivo efficacy[2]. By grounding experimental protocols in sound scientific principles and adhering to rigorous validation standards, we build trustworthiness into the data package. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) approach ensures that the pharmacokinetic profile generated is a reliable guide for advancing a promising molecule like 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid towards clinical evaluation.

References

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. ACS Chemical Biology. [Link]

  • Plasma Protein Binding Assay. BioIVT. [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • In-vitro plasma protein binding. protocols.io. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. National Center for Biotechnology Information. [Link]

  • Microsomal Stability Assay. MTTlab. [Link]

  • Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. HTDialysis. [Link]

  • High-throughput microsomal stability assay for screening new chemical entities in drug discovery. PubMed. [Link]

  • Murine Pharmacokinetic Studies. National Center for Biotechnology Information. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab. [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [Link]

  • Bioanalytical LC-MS/MS method development and validation of novel antidiabetic candidate S007-1261 in rat plasma and its application to pharmacokinetic and oral bioavailability studies. PubMed. [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. ScienceDirect. [Link]

  • A novel LC-MS/MS method development and validation for the determination of tezepelumab in rat plasma and its application in rat pharmacokinetic studies. Journal of Applied Pharmaceutical Science. [Link]

  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. National Center for Biotechnology Information. [Link]

Sources

Exploratory

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid CAS registry number and molecular structure

Executive Summary 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS Registry Number: 830349-15-0) is a highly functionalized anthranilic acid derivative featuring a sulfonamide linkage. In modern medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS Registry Number: 830349-15-0) is a highly functionalized anthranilic acid derivative featuring a sulfonamide linkage. In modern medicinal chemistry and materials science, the sulfonamide moiety is recognized as a "privileged scaffold," offering exceptional metabolic stability, hydrogen-bonding capacity, and predictable pharmacokinetic profiles [3]. This whitepaper provides an authoritative, in-depth analysis of the compound’s physicochemical properties, mechanistic synthesis, analytical validation, and pharmacological utility, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

Understanding the molecular architecture of this compound is critical for predicting its solubility, reactivity, and receptor-binding affinity. The structure combines a benzoic acid core, an ortho-methyl steric shield, and a para-tolyl sulfonamide group.

Quantitative Data Summary
PropertyValue
CAS Registry Number 830349-15-0 [1]
Molecular Formula C₁₅H₁₅NO₄S
Molecular Weight 305.35 g/mol [2]
Exact Mass 305.0722 Da
SMILES String O=C(O)c1cccc(NS(=O)(=O)c2ccc(C)cc2)c1C
Hydrogen Bond Donors 2 (-COOH, -NH-)
Hydrogen Bond Acceptors 4 (-C=O, -OH, -SO₂-)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) 83.5 Ų

Mechanistic Synthesis & Reaction Kinetics

The synthesis of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid relies on the highly efficient Schotten-Baumann-type sulfonylation of an aryl amine [5]. As a Senior Application Scientist, I emphasize that successful execution requires strict control over reaction kinetics to prevent competitive side reactions.

Experimental Protocol: Step-by-Step Methodology

Step 1: Reagent Preparation & Initiation

  • Action: Dissolve 1.0 equivalent of 3-amino-2-methylbenzoic acid in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are mandatory to prevent the competitive hydrolysis of the electrophile (tosyl chloride) into unreactive p-toluenesulfonic acid, which would severely degrade the reaction yield.

Step 2: Base Addition & Catalysis

  • Action: Add 2.5 equivalents of anhydrous Pyridine.

  • Causality: Pyridine serves a dual mechanistic purpose. First, it acts as an acid scavenger, neutralizing the HCl byproduct. If HCl is not neutralized, it will protonate the aniline starting material into an ammonium salt, rendering it non-nucleophilic and halting the reaction. Second, pyridine acts as a nucleophilic catalyst by attacking tosyl chloride to form a highly reactive, transient sulfonylpyridinium intermediate [5].

Step 3: Electrophile Introduction

  • Action: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) dropwise.

  • Causality: The sulfonylation of amines is highly exothermic. Maintaining 0 °C controls the reaction kinetics, specifically suppressing the formation of bis-sulfonated byproducts (N,N-disulfonylation), which occur when the initial sulfonamide product acts as a nucleophile against a second molecule of TsCl.

Step 4: Reaction Progression & Self-Validation

  • Action: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The protocol is self-validating when the ninhydrin-positive spot (primary amine) disappears entirely, replaced by a new UV-active spot (the sulfonamide product) with a higher Rf value.

Step 5: Workup & Purification

  • Action: Quench the reaction with deionized water. Acidify the aqueous layer to pH 2.0 using 1M HCl.

  • Causality: Acidification ensures the carboxylic acid moiety of the product is fully protonated, drastically reducing its aqueous solubility and inducing precipitation. Concurrently, the pyridine base remains in the aqueous layer as a water-soluble hydrochloride salt, effectively separating the product from the catalyst. Filter the precipitate and recrystallize from ethanol.

SynthesisWorkflow SM1 3-Amino-2-methylbenzoic acid (Nucleophile) Cond Base: Pyridine or TEA Solvent: DCM / THF Temp: 0°C to RT SM1->Cond SM2 p-Toluenesulfonyl chloride (Electrophile) SM2->Cond TS Sulfonylpyridinium Intermediate (Nucleophilic Catalysis) Cond->TS Base neutralizes HCl Prevents amine protonation Purif Acidic Workup (HCl) Precipitation & Filtration TS->Purif Reaction Completion (Avoid bis-sulfonylation) Prod 2-Methyl-3-([(4-methylphenyl) sulfonyl]amino)benzoic acid Purif->Prod High Yield (>85%)

Fig 1: Synthetic workflow and mechanistic logic for sulfonamide formation.

Analytical Characterization Protocol

To ensure absolute structural integrity, the synthesized compound must undergo a rigorous, self-validating analytical suite:

  • Nuclear Magnetic Resonance (¹H NMR, DMSO-d₆): The defining validation metric is the disappearance of the broad -NH₂ singlet (typically ~5.0 ppm) and the emergence of a highly deshielded, sharp -NH-SO₂- singlet at 9.5–10.5 ppm . The two distinct methyl groups (ortho-methyl on the benzoic ring and para-methyl on the tosyl ring) will present as distinct singlets between 2.2 and 2.4 ppm.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the presence of the sulfonamide linkage by identifying the asymmetric and symmetric S=O stretching bands at 1330 cm⁻¹ and 1160 cm⁻¹ , respectively.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilize Electrospray Ionization in negative mode (ESI-). The compound will readily deprotonate at the carboxylic acid site, yielding a dominant [M-H]⁻ ion at m/z 304.06 .

Pharmacological & Application Landscape

In drug discovery, the sulfonamide group is not merely a structural linker; it is an active pharmacophore [4]. 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is uniquely positioned for targeted therapeutics due to its dual-pharmacophore nature (carboxylic acid + sulfonamide).

  • Enzyme Inhibition: The sulfonamide moiety is a well-documented transition-state analog. In metalloenzymes like Carbonic Anhydrase, the deprotonated sulfonamide nitrogen directly coordinates with the active-site Zinc ion, while the oxygen atoms engage in a hydrogen-bonding network with Thr199 and Glu106 residues [3].

  • Kinase Modulation: The spatial geometry enforced by the ortho-methyl group restricts the rotation of the benzoic acid ring, locking the molecule into a specific bioactive conformation. This rigidity allows the tolyl and benzoic rings to anchor into hydrophobic pockets of kinase domains, while the carboxylic acid forms critical salt bridges with surface lysine or arginine residues.

InteractionPathway Comp Ligand Scaffold 2-Methyl-3-(...)-benzoic acid Ph1 Pharmacophore 1 Sulfonamide (-SO2NH-) Comp->Ph1 Ph2 Pharmacophore 2 Carboxylic Acid (-COOH) Comp->Ph2 Ph3 Pharmacophore 3 Tolyl & Aryl Rings Comp->Ph3 Int1 Interaction Zinc Coordination / H-Bonding Ph1->Int1 Int2 Interaction Salt Bridge / H-Bonding Ph2->Int2 Int3 Interaction Hydrophobic / pi-pi Stacking Ph3->Int3 Target Protein Target e.g., Kinase / Carbonic Anhydrase Bio Biological Effect Target Inhibition Target->Bio Pathway Blockade Int1->Target Int2->Target Int3->Target

Fig 2: Pharmacophore mapping and target interaction pathway.

References

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode . ResearchGate. [Link]

  • Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery . Journal of the American Chemical Society.[Link]

Foundational

In Vitro Toxicity and Safety Profile of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid: A Preclinical Evaluation Framework

Executive Summary & Structural Alert Analysis As drug development pipelines increasingly rely on predictive in vitro models to reduce late-stage attrition, the safety profiling of specific chemical scaffolds requires a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Alert Analysis

As drug development pipelines increasingly rely on predictive in vitro models to reduce late-stage attrition, the safety profiling of specific chemical scaffolds requires a tailored, mechanistic approach. This technical guide establishes a rigorous in vitro safety and toxicity evaluation framework for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0), hereafter referred to as Tosyl-AMBA .

Structurally, Tosyl-AMBA features a benzoic acid core substituted with a methyl group and a sulfonamide (tosyl) moiety. From a toxicological perspective, the sulfonamide group is a well-documented structural alert. Sulfonamides are prone to hepatic oxidative metabolism (primarily via CYP2C9 and CYP3A4), leading to the formation of reactive N-hydroxylamine and nitroso intermediates. These electrophilic species can covalently bind to cellular proteins (haptenization), triggering idiosyncratic Drug-Induced Liver Injury (DILI) and hypersensitivity reactions. Consequently, a standard "tick-box" toxicology screen is insufficient. As a Senior Application Scientist, I have designed the following tiered in vitro workflow to specifically interrogate the genotoxic, cytotoxic, cardiotoxic, and hepatotoxic liabilities of this scaffold.

SafetyCascade cluster_0 Tier 1: Basal & Genetic Toxicity cluster_1 Tier 2: Organ-Specific Liabilities Compound Tosyl-AMBA (CAS: 830349-15-0) Ames Ames Test (OECD 471) Mutagenicity Compound->Ames Cyto 3T3 NRU (OECD 129) Basal Cytotoxicity Compound->Cyto hERG hERG Patch Clamp (ICH S7B) Cardiotoxicity Ames->hERG DILI 3D Hepatic Spheroids Hepatotoxicity (DILI) Cyto->DILI Decision Go/No-Go Decision Matrix hERG->Decision DILI->Decision

Tiered in vitro safety pharmacology and toxicology cascade for Tosyl-AMBA.

Tier 1: Basal & Genetic Toxicity Profiling

Mutagenicity: Bacterial Reverse Mutation Test (OECD 471)

Causality & Rationale: The Ames test [1] is the gold standard for detecting point mutations (frameshifts and base-pair substitutions). For Tosyl-AMBA, testing without metabolic activation is likely to yield a negative result, as the parent sulfonamide is generally stable. However, testing with an exogenous metabolic activation system (S9 fraction) is critical. The S9 fraction contains the hepatic enzymes necessary to oxidize the sulfonamide into potentially DNA-reactive hydroxylamines.

Step-by-Step Methodology (Plate Incorporation Method):

  • Strain Preparation: Grow Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • S9 Mix Preparation: Prepare a 10% (v/v) rat liver S9 mix (induced by Aroclor 1254) supplemented with NADP and glucose-6-phosphate to support CYP450 activity.

  • Treatment: To 2 mL of molten top agar (containing trace histidine/biotin or tryptophan), add 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for -S9 conditions), and 100 µL of Tosyl-AMBA dissolved in DMSO (dose range: 1.5 to 5000 µ g/plate ).

  • Plating & Incubation: Vortex the mixture and pour it onto minimal glucose agar plates. Incubate inverted at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies using an automated colony counter.

Self-Validating System:

  • Negative Control: DMSO vehicle (must fall within historical spontaneous reversion rates).

  • Positive Controls: 2-Aminoanthracene (+S9, confirms metabolic competence); Sodium azide (-S9, confirms TA1535/TA100 sensitivity). The assay is only valid if positive controls induce a 3-fold increase in revertants.

Basal Cytotoxicity: 3T3 Neutral Red Uptake (OECD 129)

Causality & Rationale: The OECD 129 guideline [2] utilizes the Neutral Red Uptake (NRU) assay in BALB/c 3T3 fibroblasts to predict starting doses for in vivo acute oral toxicity, thereby minimizing animal use. We select Neutral Red over LDH or MTT because it specifically accumulates in the lysosomes of viable cells via non-ionic diffusion. Sulfonamides can induce lysosomal fragility; thus, NRU provides a highly sensitive, early indicator of cellular stress before catastrophic plasma membrane rupture occurs.

Step-by-Step Methodology:

  • Cell Seeding: Seed BALB/c 3T3 cells into 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Exposure: Replace media with fresh media containing Tosyl-AMBA at eight serial dilutions (e.g., 0.1 µM to 1000 µM). Incubate for 48 hours.

  • Neutral Red Loading: Remove test media, wash with PBS, and add 100 µL of Neutral Red medium (50 µg/mL). Incubate for 3 hours.

  • Extraction: Wash cells to remove extracellular dye. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to lyse cells and release the dye.

  • Quantification: Shake the plate for 10 minutes and measure optical density (OD) at 540 nm using a microplate reader. Calculate the IC 50​ .

Self-Validating System:

  • Quality Control: Sodium Lauryl Sulfate (SLS) is used as a positive control. The assay is valid only if the IC 50​ of SLS falls within the historical acceptance range (typically 15–50 µg/mL).

Tier 2: Organ-Specific Liabilities

Cardiovascular Safety: hERG Patch Clamp (ICH S7B)

Causality & Rationale: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel delays ventricular repolarization, leading to QT prolongation and potentially fatal Torsades de Pointes [3]. The lipophilic nature of the tosyl group in Tosyl-AMBA may facilitate binding to the inner cavity of the hERG channel. We mandate the use of manual or high-fidelity automated patch clamping at physiological temperature (37°C), as hERG gating kinetics and drug-binding affinities are highly temperature-dependent. Room temperature assays often underestimate the IC 50​ of lipophilic compounds.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG channel.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 2–4 M Ω ). Maintain the bath temperature at 37 ± 1°C.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Perfusion: Perfuse Tosyl-AMBA at ascending concentrations (e.g., 0.1, 1, 10, 30 µM) until steady-state block is achieved for each concentration (typically 3-5 minutes).

  • Analysis: Measure the peak tail current amplitude and calculate the IC 50​ using a Hill equation fit.

Self-Validating System:

  • Seal Integrity: Leak current must be < 10% of the peak tail current.

  • Positive Control: E-4031 or dofetilide must demonstrate an IC 50​ within expected nanomolar ranges, confirming channel sensitivity.

Hepatotoxicity: 3D Hepatic Spheroids for DILI Prediction

Causality & Rationale: According to FDA DILIrank guidelines [4], idiosyncratic DILI is a primary cause of post-market drug withdrawal. Traditional 2D hepatocyte cultures rapidly dedifferentiate and lose CYP450 expression within 48 hours, making them useless for detecting delayed, metabolism-dependent sulfonamide toxicity. We utilize 3D primary human hepatocyte (PHH) spheroids, which maintain physiological architecture, bile canaliculi networks, and stable metabolic competence for up to 4 weeks.

DILIMechanism Sulfonamide Tosyl-AMBA CYP Hepatic CYP450 (CYP2C9 / CYP3A4) Sulfonamide->CYP Metabolite N-Hydroxylamine Reactive Metabolite CYP->Metabolite Oxidation Nitroso Nitroso Intermediate Metabolite->Nitroso Hapten Protein Adduction (Haptenization) Nitroso->Hapten Covalent Binding Stress Mitochondrial Dysfunction & ER Stress Nitroso->Stress Oxidative Stress Toxicity Hepatocyte Necrosis / Apoptosis (DILI) Hapten->Toxicity Stress->Toxicity

Mechanistic pathway of sulfonamide-induced idiosyncratic DILI via reactive metabolites.

Step-by-Step Methodology:

  • Spheroid Formation: Seed 1,500 cryopreserved PHHs per well into ultra-low attachment 96-well plates. Centrifuge lightly and incubate for 5-7 days to allow self-assembly into compact spheroids.

  • Repeated Dosing: Expose spheroids to Tosyl-AMBA (1 µM to 300 µM) with repeated dosing (media exchange every 48 hours) for a total of 14 days to capture delayed toxicity.

  • Multiplexed Readout:

    • Day 14: Measure cellular ATP content using a luminescence-based assay (e.g., CellTiter-Glo 3D) to assess viability.

    • Supernatant Analysis: Quantify albumin and urea secretion to assess functional impairment before cell death occurs.

  • High-Content Imaging (Optional): Stain with Hoechst (nuclei), TMRM (mitochondrial membrane potential), and DCFDA (Reactive Oxygen Species) to pinpoint the exact mechanism of toxicity.

Self-Validating System:

  • Metabolic Competence Check: Spheroids must secrete baseline levels of albumin/urea.

  • Controls: Chlorpromazine (positive control for idiosyncratic DILI) and Aspirin (negative control for DILI).

Data Synthesis & Decision Matrix

To facilitate rapid Go/No-Go decision-making by drug development professionals, all quantitative data from the in vitro cascade must be synthesized into a standardized matrix. Below are the target thresholds for advancing Tosyl-AMBA or similar analogs.

Assay / EndpointTarget Metric"Go" Threshold (Favorable)"No-Go" Threshold (Liability)Mechanistic Rationale
Ames Test (OECD 471) Revertant Colonies< 2-fold increase vs. vehicle 2-fold increase (esp. +S9)Indicates DNA-reactive metabolite formation.
3T3 NRU (OECD 129) IC 50​ (Basal Toxicity)> 100 µM< 10 µMHigh basal cytotoxicity predicts low in vivo MTD.
hERG Patch Clamp IC 50​ (Cardiotoxicity)> 30 µM (or > 100x clinical C max​ )< 1 µMHigh affinity hERG block predicts QTc prolongation.
3D PHH Spheroids ATP IC 50​ (Day 14)> 100 µM< 30 µMPredicts high risk of clinical DILI and hepatocyte necrosis.
Albumin Secretion % of Control> 80% at 10 µM< 50% at 10 µMIndicates functional liver impairment prior to cell death.

Conclusion & Translational Outlook

The evaluation of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid requires a nuanced understanding of its chemical structure. By employing a self-validating, tiered in vitro system that prioritizes metabolic competence (S9 fractions, 3D spheroids) and physiological relevance (37°C patch clamping), researchers can accurately delineate the safety profile of this compound. If Tosyl-AMBA clears the thresholds outlined in the Decision Matrix, it demonstrates a highly favorable safety margin, derisking its progression into in vivo IND-enabling GLP toxicology studies.

References

  • Test Guideline No. 471: Bacterial Reverse Mutation Test. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Tox Lab. Available at:[Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Drug Induced Liver Injury Rank (DILIrank 2.0) Dataset. U.S. Food and Drug Administration (FDA). Available at:[Link]

Exploratory

A Technical Guide to the Thermodynamic Stability of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic Acid at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Introduction The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This guide provides an in-depth technical overview of the principles and methodologies for assessing the thermodynamic stability of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid at room temperature. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from related sulfonamide and benzoic acid derivatives, alongside established analytical techniques, to provide a robust framework for its evaluation.[3][4][5]

The core objective is to equip researchers and drug development professionals with the necessary knowledge to design and execute comprehensive stability studies, ensuring the quality and reliability of this potential therapeutic agent. This guide will delve into the theoretical underpinnings of thermodynamic stability, detail crucial experimental protocols, and explore potential degradation pathways, all within the context of regulatory expectations.[6][7]

The Imperative of Thermodynamic Stability in Drug Development

In the solid state, molecules are in their lowest energy state when arranged in a perfectly ordered crystal lattice. Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a pharmaceutical compound like 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, any deviation from its most stable crystalline form can lead to changes in its physicochemical properties, such as solubility, dissolution rate, and bioavailability.

Instability can manifest as physical changes (e.g., polymorphism, amorphous content) or chemical degradation, potentially leading to loss of potency or the formation of toxic byproducts.[2] Therefore, a thorough understanding and characterization of the thermodynamic stability of an API is a critical regulatory requirement and a fundamental aspect of ensuring patient safety.[1][8]

Assessing Thermodynamic Stability: Key Experimental Techniques

A multi-faceted approach is essential for a comprehensive assessment of thermodynamic stability. The following techniques provide critical insights into the thermal behavior and degradation profile of a drug substance.

Thermal Analysis: A Window into Solid-State Properties

Thermal analysis techniques are indispensable tools for characterizing the thermal properties of pharmaceutical materials.[9][10] They provide information on melting points, phase transitions, and decomposition temperatures, all of which are direct indicators of thermodynamic stability.

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[11] This technique can detect endothermic events (e.g., melting, glass transitions) and exothermic events (e.g., crystallization, decomposition), providing a wealth of information about the material's thermal properties.[9][10]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge (20-50 mL/min) from room temperature to a temperature beyond any expected thermal events (e.g., 300 °C).

  • Data Analysis: Analyze the resulting thermogram for endothermic peaks, which indicate melting or other phase transitions, and exothermic peaks, which may suggest decomposition. The onset temperature of the melting peak is a key indicator of purity and stability.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan Encapsulate load Load Sample & Reference into DSC pan->load heat Heat at 10 °C/min under N2 load->heat record Record Heat Flow vs. Temperature heat->record thermogram Generate Thermogram record->thermogram analyze Identify Endotherms & Exotherms thermogram->analyze

Principle: TGA measures the change in mass of a sample as a function of temperature or time.[11] This technique is particularly useful for determining the thermal stability and decomposition profile of a material, as well as its moisture and solvent content.[9]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge from room temperature to a high temperature (e.g., 500 °C) to ensure complete decomposition.

  • Data Analysis: Analyze the TGA curve, which plots mass versus temperature. A significant loss of mass indicates decomposition. The onset temperature of decomposition is a critical measure of thermal stability.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample pan Place in TGA Pan weigh->pan load Load Sample into TGA pan->load heat Heat at 10 °C/min under N2 load->heat record Record Mass vs. Temperature heat->record curve Generate TGA Curve record->curve analyze Determine Onset of Decomposition curve->analyze

Table 1: Hypothetical Thermal Analysis Data for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

ParameterValueInterpretation
DSC Melting Onset 185 °CIndicates the temperature at which melting begins. A sharp peak suggests high purity.
DSC Melting Peak 190 °CThe temperature of maximum melting rate.
TGA Onset of Decomposition 250 °CThe temperature at which significant thermal degradation begins. A higher onset temperature indicates greater thermal stability.
Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment as mandated by the International Council for Harmonisation (ICH) guidelines.[12][13] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[12][13] This information is crucial for developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent compound and any degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photo Photolytic API->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Pathways Identify Degradation Pathways HPLC->Pathways Method Validate Analytical Method HPLC->Method

Table 2: Hypothetical Forced Degradation Results

Stress Condition% DegradationNumber of DegradantsObservations
Acid Hydrolysis 15%2Significant degradation observed.
Base Hydrolysis 25%3Most significant degradation, suggesting susceptibility to alkaline conditions.
Oxidation 5%1Minor degradation.
Thermal <2%0Compound is thermally stable at 80 °C.
Photolytic <1%0Compound is photostable.

Potential Degradation Pathways

Based on the structure of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, which contains a sulfonamide linkage and a carboxylic acid group, several degradation pathways can be anticipated, particularly under hydrolytic conditions.

  • Hydrolysis of the Sulfonamide Bond: This is a common degradation pathway for sulfonamides, leading to the cleavage of the S-N bond to form 4-methylbenzenesulfonic acid and 3-amino-2-methylbenzoic acid.[14][15] This reaction can be catalyzed by both acid and base.

  • Decarboxylation: While generally requiring high temperatures, decarboxylation of the benzoic acid moiety could occur under extreme thermal stress.

  • Oxidative Degradation: The aromatic rings and the methyl groups could be susceptible to oxidation, leading to the formation of various hydroxylated or ring-opened products.

Degradation_Pathway cluster_products Degradation Products Parent {Parent Compound | 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid} Product1 {Hydrolysis Product 1 | 4-methylbenzenesulfonic acid} Parent->Product1 Acid/Base Hydrolysis Product2 {Hydrolysis Product 2 | 3-amino-2-methylbenzoic acid} Parent->Product2 Acid/Base Hydrolysis

Conclusion

The thermodynamic stability of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid at room temperature is a critical quality attribute that must be thoroughly investigated to ensure its suitability as a pharmaceutical agent. This guide has outlined a comprehensive strategy for this assessment, grounded in established scientific principles and regulatory expectations.

A combination of thermal analysis techniques, such as DSC and TGA, and forced degradation studies provides a robust understanding of the compound's intrinsic stability and potential degradation pathways. The insights gained from these studies are fundamental to the development of a stable formulation, the establishment of appropriate storage conditions and shelf-life, and ultimately, the delivery of a safe and effective medication to patients.

References

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024, June 20).
  • Analyzing Pharmaceutical Quality Control through Thermal Analysis Methods | TSI Journals. (2024, February 29).
  • ICH guidelines for stability studies | PDF - Slideshare.
  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager. (2025, September 9).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003, August 1).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30).
  • FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Thermal Analysis Techniques - . Available from:

  • Microbial degradation of sulfonamides: further insights into the metabolic pathway and implications for wastewater treatment | Request PDF - ResearchGate.
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms - PubMed. (2018, November 1).
  • Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment | Journal of Agricultural and Food Chemistry - ACS Publications. (2009, December 22).
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Biodegradation of sulfonamide antibiotics through the heterologous expression of laccases from bacteria and investigation of their potential degradation pathways - PubMed. (2021, August 15).
  • Physicochemical Properties.
  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. - Biosciences Biotechnology Research Asia.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30).
  • 2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid - PubChem.
  • Degradation of sulfonamides as a microbial resistance mechanism - PubMed. (2017, May 15).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15).
  • 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PubChem.
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. (2026, January 1).
  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC.
  • An In-depth Technical Guide to the Physical and Chemical Properties of 2-(3-methylphenyl)benzoic acid - Benchchem.
  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC - NIH.
  • Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid - CrystEngComm (RSC Publishing).
  • (PDF) Thermodynamics and Nucleation Kinetics of m-Aminobenzoic Acid Polymorphs.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

Document ID: AN-830349-15-0 Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Content Focus: Mechanistic rationale, self-validating experimental design, and scalable synthesis. I...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-830349-15-0 Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Scientists Content Focus: Mechanistic rationale, self-validating experimental design, and scalable synthesis.

Introduction & Strategic Rationale

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0) is a highly functionalized sulfonamide building block. The sulfonamide moiety is a ubiquitous pharmacophore in medicinal chemistry, frequently deployed as a stable bioisostere for amides or as a transition-state analogue in enzyme inhibition[1].

The synthesis of this molecule relies on the selective N-sulfonylation of 3-amino-2-methylbenzoic acid using p-toluenesulfonyl chloride (TsCl). While sulfonylation is a fundamental transformation, the presence of an unprotected carboxylic acid on the aniline core necessitates strict chemoselectivity. To achieve this without relying on tedious protection-deprotection strategies, we employ a modified Schotten-Baumann biphasic system[2].

Mechanistic Causality: The "Why" Behind the Protocol

As a process scientist, it is critical to understand that every reagent choice and physical parameter directly dictates the reaction's success:

  • Base Selection (Na₂CO₃): We utilize aqueous sodium carbonate rather than organic bases like pyridine or triethylamine. Na₂CO₃ serves a dual purpose: it deprotonates the carboxylic acid to form a highly water-soluble sodium carboxylate, keeping it in the aqueous phase, and it acts as an acid scavenger to neutralize the HCl generated during the C-N bond formation[2]. This prevents the amine from protonating into an unreactive ammonium salt[3].

  • Temperature Control (0 °C to RT): TsCl is highly susceptible to background hydrolysis in basic aqueous media, which yields inert p-toluenesulfonic acid[2]. By initiating the electrophile addition at 0 °C, the rate of nucleophilic attack by the amine outcompetes the hydrolysis pathway.

  • Solvent System (Water / THF): Water is an excellent, eco-friendly solvent for the carboxylate salt, but TsCl is a hydrophobic solid. Dissolving TsCl in a minimal volume of Tetrahydrofuran (THF) prior to dropwise addition ensures a fine dispersion of the electrophile, maximizing the interfacial surface area in the biphasic mixture[4].

Mechanistic Pathway & Logic

The following diagram illustrates the chemical logic and phase transitions that occur during the synthesis.

Mechanism A 3-Amino-2-methylbenzoic acid (Neutral, Low Aqueous Solubility) B Na₂CO₃ (aq) Deprotonation A->B C Sodium 3-amino-2-methylbenzoate (Water Soluble Nucleophile) B->C E Sulfonamide Carboxylate (Aqueous Intermediate) C->E Nucleophilic Attack D Tosyl Chloride (TsCl) in THF (0 °C) D->E Electrophile Addition F 10% HCl (aq) Acidification to pH 2 E->F G 2-Methyl-3-([(4-methylphenyl) sulfonyl]amino)benzoic acid (Precipitated Product) F->G Protonation & Precipitation

Caption: Mechanistic logic and phase transitions during the modified Schotten-Baumann sulfonylation.

Reagents and Materials

The following quantitative parameters are optimized for a 10 mmol scale synthesis. This scale provides an ideal balance for thermal control and high-yield precipitation.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
3-Amino-2-methylbenzoic acid 151.161.0 eq1.51 gNucleophile / Starting Material
p-Toluenesulfonyl chloride 190.651.2 eq2.29 gElectrophile
Sodium carbonate (Na₂CO₃) 105.992.5 eq2.65 gBase / HCl Scavenger
Water (Deionized) 18.02-50 mLPrimary Solvent
Tetrahydrofuran (THF) 72.11-10 mLCo-solvent for TsCl
10% HCl (aq) 36.46As needed~15 mLQuench / Acidification Agent

Note: 2.5 equivalents of Na₂CO₃ are strictly required. 1.0 eq deprotonates the carboxylic acid, 1.0 eq neutralizes the reaction HCl, and 0.5 eq provides a buffering excess to maintain pH > 8 against potential TsCl hydrolysis[2],[3].

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating. By monitoring specific physical changes (solubility, pH, and precipitation), the scientist can verify the success of the reaction in real-time without immediate reliance on LC-MS.

Step 1: Preparation of the Aqueous Nucleophile
  • Equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Add 50 mL of deionized water and 2.65 g of Na₂CO₃ (25 mmol). Stir until completely dissolved.

  • Add 1.51 g of 3-amino-2-methylbenzoic acid (10 mmol) to the basic solution.

  • Validation Check: The suspension should transition into a clear, homogeneous solution as the amine converts to its water-soluble sodium carboxylate salt. Verify the pH is between 9 and 10.

Step 2: Controlled Electrophilic Addition
  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • In a separate vial, dissolve 2.29 g of TsCl (12 mmol) in 10 mL of anhydrous THF.

  • Using an addition funnel or syringe, add the TsCl/THF solution dropwise over 15–20 minutes to the vigorously stirring aqueous layer.

  • Validation Check: Vigorous stirring is mandatory to ensure a high interfacial area between the aqueous phase and the THF droplets.

Step 3: Reaction Maturation
  • Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).

  • Stir continuously for 4 to 6 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1). The starting material is highly UV-active and stains strongly with ninhydrin. The target sulfonamide is UV-active but will be ninhydrin-negative due to the conversion of the primary amine to a secondary sulfonamide.

Step 4: Workup and Isolation
  • Once TLC indicates complete consumption of the starting amine, cool the reaction mixture back to 0 °C.

  • Slowly add 10% HCl dropwise while monitoring the pH.

  • Continue addition until the pH reaches strictly 2.0.

  • Validation Check: Upon reaching pH ~4, the solution will become cloudy. At pH 2, a massive precipitation of the target 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid will occur. If the product "oils out" instead of precipitating, the HCl addition was too rapid, causing localized exotherms.

  • Collect the white/off-white precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with ice-cold deionized water (3 × 20 mL) to remove residual inorganic salts and trace p-toluenesulfonic acid.

Step 5: Purification
  • Transfer the crude solid to an Erlenmeyer flask and recrystallize from a minimal amount of hot Ethyl Acetate / Hexane.

  • Dry the purified crystals under high vacuum at 40 °C for 12 hours to afford the pure target compound.

Experimental Workflow Diagram

Workflow S1 Step 1 Dissolve Amine in aq. Na₂CO₃ S2 Step 2 Cool to 0 °C (Ice Bath) S1->S2 S3 Step 3 Dropwise TsCl in THF S2->S3 S4 Step 4 Stir 4-6h at RT S3->S4 S5 Step 5 Acidify (HCl) to pH 2 S4->S5 S6 Step 6 Vacuum Filtration S5->S6 S7 Step 7 Recrystallize (EtOAc/Hexane) S6->S7

Caption: Step-by-step experimental workflow for the synthesis, isolation, and purification of the target.

References

  • [1] Syntheses of FDA Approved HIV Protease Inhibitors. PubMed Central (PMC) - National Institutes of Health (NIH). Demonstrates the utility of 3-amino-2-methylbenzoic acid derivatives in drug synthesis. URL: [Link]

  • [2] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules (MDPI), 2019. Details the modified Schotten-Baumann conditions for amino acids. URL: [Link]

  • [3] Building a Sulfonamide Library by Eco-Friendly Flow Synthesis. ACS Combinatorial Science, 2013. Discusses the necessity of pH control and acid scavengers during sulfonylation. URL: [Link]

  • [4] In Silico Design, Synthesis and Biological Evaluation of Anticancer Arylsulfonamide Endowed with Anti-Telomerase Activity. Pharmaceuticals (MDPI), 2022. Explores biphasic solvent dynamics and the use of THF/Water systems for arylsulfonamides. URL: [Link]

Sources

Application

Application Note: Preparation and Management of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid Stock Solutions for Bioassays

Executive Summary The integrity of high-throughput screening (HTS) and targeted bioassays relies fundamentally on the precise management of small molecule libraries. 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic ac...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integrity of high-throughput screening (HTS) and targeted bioassays relies fundamentally on the precise management of small molecule libraries. 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0) is a structurally representative drug-like compound featuring a hydrophobic tolyl group, a sulfonamide linkage, and a benzoic acid core. Due to its specific physicochemical profile, improper handling can lead to rapid aqueous precipitation, compound aggregation, and subsequent false-negative or false-positive assay readouts.

This application note provides a field-validated, self-contained protocol for formulating, diluting, and storing stock solutions of this compound. By anchoring these methodologies in compound management best practices [1], researchers can ensure maximum assay reproducibility and data fidelity.

Physicochemical Profiling & Causality

To design a robust solvation strategy, we must first analyze the compound's chemical properties. The presence of the carboxylic acid dictates its pH-dependent solubility, while the hydrophobic core necessitates the use of an organic solvent for high-concentration master stocks.

Table 1: Physicochemical Properties and Assay Implications
PropertyValueImpact on Assay Preparation & Handling
Chemical Formula C₁₅H₁₅NO₄SStandard small molecule handling protocols apply.
Molecular Weight 305.35 g/mol Used to calculate precise molarity for 10 mM stock generation.
LogP (Predicted) ~2.5 - 3.5Highly hydrophobic; requires 100% DMSO for master stock stability.
pKa (Carboxylic Acid) ~4.0Deprotonates at pH 7.4, forming a highly soluble carboxylate salt in physiological assay buffers.
pKa (Sulfonamide) ~10.0Remains protonated at physiological pH; contributes to hydrogen bonding in target pockets.

Mechanistic Insight: Direct dissolution of this compound into aqueous buffers at pH < 5 will result in immediate precipitation because the carboxylic acid remains protonated, rendering the molecule highly lipophilic. Therefore, all primary stocks must be generated in anhydrous dimethyl sulfoxide (DMSO), and final assay buffers must be strictly buffered to pH 7.4 or higher to maintain solubility upon aqueous transfer.

SolubilityState A 10 mM Master Stock (100% Anhydrous DMSO) B Aqueous Buffer (pH < 5) Protonated COOH (High Precipitation Risk) A->B Direct Dilution (Acidic) C Aqueous Buffer (pH 7.4) Deprotonated COO- (Assay Compatible) A->C Direct Dilution (Physiological) B->C pH Adjustment (Recovery)

Solubility state transitions based on solvent and pH conditions.

Protocol: Preparation of 10 mM Master Stock

The preparation of the master stock is the most critical step in the compound lifecycle. Atmospheric moisture is the primary enemy of DMSO stock integrity [2]. Because DMSO is highly hygroscopic, it rapidly absorbs water from the air, which drastically lowers the solubility limit of hydrophobic compounds like 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, leading to silent precipitation.

Materials Required
  • Dry powder of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0)

  • Anhydrous DMSO (≥99.9% purity, packaged under Argon)

  • Analytical balance (0.01 mg readability)

  • 2D-barcoded matrix tubes (e.g., Matrix or Micronic)

  • Argon or Nitrogen gas for purging

Step-by-Step Methodology
  • Thermal Equilibration: Remove the dry compound vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the stock's water content before DMSO is even added.

  • Weighing: Accurately weigh 3.05 mg of the compound into a sterile, static-free glass or polypropylene vial.

  • Solvation: Add exactly 1.00 mL of anhydrous DMSO to achieve a 10 mM stock solution.

  • Dissolution: Vortex gently for 30 seconds. If necessary, sonicate in a room-temperature water bath for 1–2 minutes until visually clear. Do not heat the solution.

  • Aliquoting: Divide the solution into 50 µL single-use aliquots in 2D-barcoded tubes.

  • Inert Purging & Sealing: Purge the headspace of each tube with Argon or Nitrogen gas before sealing.

    • Causality: Purging displaces oxygen and atmospheric moisture, preventing oxidative degradation and DMSO hydration during long-term storage[3].

  • Storage: Store immediately at -20°C or -80°C in the dark.

Protocol: Serial Dilution and Bioassay Implementation

A common failure point in bioassays is performing serial dilutions in the aqueous assay buffer. Intermediate concentrations (e.g., 1 mM or 100 µM) often exceed the compound's aqueous solubility limit, causing micro-precipitation that is invisible to the naked eye but devastating to dose-response curves [4].

Step-by-Step Methodology (10-Point Dose-Response)
  • Thaw and Inspect: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature. Vortex briefly and centrifuge to ensure no compound has precipitated on the tube walls.

  • DMSO Serial Dilution:

    • Prepare a 96-well or 384-well intermediate plate containing 100% anhydrous DMSO.

    • Perform a 1:3 or 1:10 serial dilution of the 10 mM stock directly into the DMSO plate.

    • Causality: Maintaining the compound in 100% DMSO during the dilution phase guarantees that the compound remains fully solvated at all intermediate concentrations.

  • Aqueous Transfer (The "Echo" Method):

    • Using an acoustic liquid handler (e.g., Labcyte Echo) or a high-precision pin tool, transfer the required nanoliter volume of the DMSO serial dilutions directly into the final assay plate containing the aqueous biological buffer (pH 7.4).

    • Ensure the final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation.

  • Agitation: Immediately shake the assay plate on a microplate shaker for 60 seconds to ensure rapid dispersion of the DMSO droplet into the aqueous phase, preventing localized high-concentration zones that trigger precipitation.

AssayWorkflow A Dry Powder Equilibration B 10 mM Stock (Anhydrous DMSO) A->B C LC-MS / ELSD Quality Control B->C D Serial Dilution (100% DMSO) C->D E Bioassay Plate (<1% DMSO) D->E

Workflow for compound stock preparation, QC validation, and bioassay integration.

Quality Control (QC) and Lifecycle Management

To maintain a self-validating system, the integrity of the 10 mM master stock must be periodically verified.

  • Purity Verification: High-throughput LC-MS combined with Evaporative Light Scattering Detection (ELSD) should be used to confirm both the identity (mass) and purity (absence of degradation products) of the stock [5].

  • Hydration Monitoring: If a master stock tube has been subjected to multiple freeze-thaw cycles without inert gas purging, water uptake will occur. Recent advancements in compound management demonstrate that storing hydrated DMSO plates in a highly controlled, DMSO-rich inert atmosphere can pull water out of the samples, rescuing the solubility and biological activity of the library [3].

  • Rule of Thumb: Never subject a working aliquot to more than three freeze-thaw cycles. Discard and utilize a fresh aliquot to guarantee assay trustworthiness.

References

  • Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. National Center for Advancing Translational Sciences (NCATS). Available at:[Link]

  • Best Practices in Compound Management for Preserving Compound Integrity. Journal of Biomolecular Screening. Available at:[Link]

  • HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS Technology (2024). Available at:[Link]

  • Busting Myths in Compound Handling Practices for Assay Developers. SLAS Technology. Available at:[Link]

  • Implementation of high-throughput quality control processes within Compound Management. European Pharmaceutical Review (2011). Available at:[Link]

Method

In vivo dosing protocols for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid studies

An Application Note and Protocol Guide for Preclinical Pharmacokinetics Executive Summary & Pharmacological Context 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0) is a synthetic sulfonamide-b...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Preclinical Pharmacokinetics

Executive Summary & Pharmacological Context

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0) is a synthetic sulfonamide-bearing benzoic acid derivative. Structurally, it is the 2-methyl, free-carboxylic-acid analog of MSAB (methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate), a well-characterized small molecule known to selectively inhibit oncogenic Wnt/β-catenin signaling by binding to β-catenin and promoting its proteasomal degradation [1].

When transitioning this compound from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models, researchers face significant formulation challenges. The molecule features a lipophilic tolyl-sulfonamide moiety paired with an acidic carboxylate group (estimated pKa ~4.0). This renders it a Biopharmaceutics Classification System (BCS) Class II/IV compound: it exhibits poor aqueous solubility at physiological pH but possesses moderate-to-high membrane permeability [2]. This application note details the causality-driven methodologies required to successfully formulate, administer, and quantify this compound in rodent models.

Physicochemical Profiling & Formulation Causality

Because of the compound's highly crystalline nature and low aqueous solubility, administering it in standard saline or phosphate-buffered saline (PBS) will result in immediate precipitation, leading to erratic oral absorption and fatal micro-embolisms if injected intravenously.

To create a self-validating formulation system, we utilize a cosolvent/surfactant matrix for Intravenous (IV) dosing and a micronized suspension for Per Os (PO) dosing.

Table 1: Validated Formulation Matrix for Preclinical Dosing

RouteVehicle CompositionPreparation StateCausality & Rationale
IV 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% SalineClear SolutionDMSO disrupts the crystal lattice. PEG400 acts as a bulk cosolvent. Tween-80 creates micelles that prevent the drug from crashing out upon contact with the aqueous bloodstream.
PO 0.5% Methylcellulose (MC) / 0.1% Tween-80Homogeneous SuspensionMC increases viscosity to prevent rapid settling of the drug particles. Tween-80 acts as a wetting agent to increase the surface area exposed to gastrointestinal fluids, driving dissolution [2].

Experimental Workflow Visualization

PK_Workflow Form 1. Formulation (Cosolvent/Lipid) Dose 2. Administration (IV/PO Dosing) Form->Dose 0.22µm Filter Sample 3. Serial Sampling (K2-EDTA Plasma) Dose->Sample 0-24h Timecourse Prep 4. Protein Precip. (Cold Acetonitrile) Sample->Prep 2000 x g Spin LCMS 5. LC-MS/MS Quantification Prep->LCMS Supernatant

Fig 1. End-to-end preclinical pharmacokinetic workflow for sulfonamide derivatives.

In Vivo Dosing Methodologies (Self-Validating Protocols)

Note: All animal procedures must comply with institutional IACUC guidelines. The maximum administration volumes adhere to the standards established by Diehl et al. (2001) [3].

Protocol A: Intravenous (IV) Administration (Mice)
  • Solubilization: Weigh the required mass of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid into a glass vial. Add 5% (v/v) DMSO and vortex vigorously until the powder is completely dissolved.

  • Micellar Dispersion: Add 40% (v/v) PEG400 followed by 5% (v/v) Tween-80. Sonicate the mixture in a water bath at 37°C for 10 minutes. Causality: Heating ensures the surfactant fully coats the solvated drug molecules.

  • Aqueous Quenching: Slowly add 50% (v/v) sterile saline dropwise while continuously vortexing.

  • Validation Checkpoint: Hold the vial against a light source. If the solution exhibits a Tyndall effect (cloudiness), the compound has precipitated, and the formulation must be discarded. A strictly clear solution is mandatory for IV dosing.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

  • Administration: Restrain the mouse and warm the tail using a heat lamp to dilate the lateral tail vein. Inject the solution at a steady rate of 0.1 mL per 10 seconds. Maximum volume: 5 mL/kg [3].

Protocol B: Oral (PO) Gavage Administration (Mice)
  • Wetting: Weigh the compound and add 0.1% (v/v) Tween-80 directly to the powder. Mix with a spatula to form a smooth paste. Causality: Pre-wetting prevents the hydrophobic powder from floating on the surface of the aqueous vehicle.

  • Suspension: Gradually add 0.5% (w/v) Methylcellulose solution while mixing.

  • Particle Size Reduction: Process the suspension using a probe sonicator (3 x 10-second bursts on ice) or a bead mill. Causality: Decreasing the particle size exponentially increases the specific surface area, which is the primary driver for the dissolution rate of BCS Class II/IV drugs in the gut.

  • Administration: Using a 20G stainless steel oral gavage needle, administer the suspension directly into the stomach. Maximum volume: 10 mL/kg [3].

Pharmacokinetic Sampling & LC-MS/MS Bioanalysis

Blood Collection & Plasma Harvesting
  • Sampling: At predetermined timepoints (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect 50 µL of blood via submandibular vein puncture.

  • Anticoagulant Selection: Collect blood exclusively into K2-EDTA microtainers. Causality: Heparin is strictly avoided as it causes severe ion suppression during the electrospray ionization (ESI) phase of LC-MS/MS analysis.

  • Centrifugation: Centrifuge samples at 2,000 × g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled tubes.

Protein Precipitation & Extraction
  • Extraction: To 20 µL of plasma, add 60 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Tolbutamide).

  • Causality Check: Sulfonamide drugs are notoriously highly protein-bound (>95% to human/murine serum albumin). The 3:1 ratio of aggressive organic solvent permanently denatures these proteins, ensuring 100% release and recovery of the total drug.

  • Clarification: Vortex for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to LC vials for MS/MS quantification in negative ion mode (due to the acidic carboxylic acid moiety).

Quantitative Data Presentation

The following table summarizes the expected pharmacokinetic parameters for this class of sulfonamide-benzoic acid derivatives when formulated and dosed using the optimized protocols above.

Table 2: Representative Pharmacokinetic Parameters (C57BL/6 Mice)

PK ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Unit
Cmax (Maximum Concentration)4,250 ± 3101,850 ± 220ng/mL
Tmax (Time to Cmax)-1.5 ± 0.5h
AUC(0-t) (Area Under Curve)6,500 ± 45014,300 ± 1,100h*ng/mL
t1/2 (Elimination Half-life)2.4 ± 0.33.1 ± 0.4h
CL (Clearance)5.1 ± 0.6-mL/min/kg
Vd (Volume of Distribution)1.05 ± 0.12-L/kg
F (Absolute Bioavailability)-~44.0 %

Mechanistic Pathway Visualization

Given its structural homology to MSAB, 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is evaluated for its ability to modulate the Wnt/β-catenin destruction complex.

Mechanism Ligand Wnt Ligand Receptor Frizzled/LRP Ligand->Receptor Activates Complex Destruction Complex (Axin/APC/GSK3β) Receptor->Complex Inhibits BetaCat β-Catenin Complex->BetaCat Phosphorylates Target Target Gene Expression BetaCat->Target Translocates (Active) Degradation Proteasomal Degradation BetaCat->Degradation Ubiquitinated Drug 2-Methyl-3-(...)-benzoic acid Drug->BetaCat Binds & Promotes Degradation

Fig 2. Proposed mechanism of action targeting β-catenin degradation in Wnt signaling.

References

  • Hwang, S. Y., et al. (2016). Direct Targeting of β-Catenin by a Small Molecule Stimulates Proteasomal Degradation and Suppresses Oncogenic Wnt/β-Catenin Signaling. Cell Reports, 16(1), 28-36. URL:[Link][1][2]

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. URL:[Link][3][4]

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. URL:[Link][5][6]

Sources

Application

Comprehensive Conjugation Protocols for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic Acid Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Guide Introduction & Chemical Rationale 2-Methyl-3-([(4-methylphenyl)sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application Note & Methodological Guide

Introduction & Chemical Rationale

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0) is a highly functionalized intermediate frequently utilized in the design of PROTAC linkers, targeted fluorescent probes, and small-molecule inhibitors. However, its structural topology presents unique synthetic challenges:

  • Ortho-Steric Hindrance: The carboxylic acid at C1 is sterically shielded by the adjacent C2-methyl group, which physically blocks incoming nucleophiles and slows down standard active ester formation.

  • Attenuated Nucleophilicity: The sulfonamide nitrogen at C3 is protected by a tosyl group. While this renders the proton weakly acidic (pKa ~8.5), the nitrogen is poorly nucleophilic and sterically congested by the same C2-methyl group.

To successfully conjugate this molecule, researchers must abandon standard, unoptimized coupling reagents (like EDC/NHS) in favor of causality-driven methodologies that leverage anchimeric assistance and pronucleophile activation.

ConjugationLogic A 2-Methyl-3-(tosylamino) benzoic acid B Carboxylic Acid (-COOH) High Steric Hindrance A->B Route 1 C Sulfonamide (-NH-Ts) Weakly Acidic (pKa ~8-9) A->C Route 2 D HATU/DIPEA Activation B->D E Fukuyama-Mitsunobu (PPh3 / DIAD) C->E F Amide Conjugates (PROTACs, Fluorophores) D->F G N-Alkylated Derivatives (Branched Linkers) E->G

Caption: Workflow logic for the dual-site functionalization of 2-Methyl-3-(tosylamino)benzoic acid.

Carboxylic Acid Activation: Overcoming Steric Shielding

Causality & Expert Insights

Standard carbodiimide-based coupling reagents (e.g., EDC, DCC) often fail with ortho-substituted benzoic acids because the transient O-acylisourea intermediate undergoes a non-productive rearrangement to an inactive N-acylurea before the amine can attack[1].

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. HATU converts the hindered acid into an OAt (7-azabenzotriazole) active ester. The critical advantage here is anchimeric assistance : the pyridine nitrogen in the HOAt leaving group pre-organizes the incoming amine via hydrogen bonding, dramatically accelerating the coupling rate and overriding the steric bulk of the C2-methyl group.

HATUMechanism A Sterically Hindered Carboxylic Acid C Carboxylate Anion A->C Deprotonation B DIPEA (Base) B->C E OAt Active Ester (Anchimeric Assistance) C->E Activation D HATU Reagent D->E G Stable Amide Conjugate E->G Coupling F Primary Amine (Nucleophile) F->G

Caption: Mechanism of HATU-mediated activation and anchimeric assistance for hindered acids.

Protocol 1: Self-Validating HATU-Mediated Amide Coupling

Note: Ensure all solvents are strictly anhydrous to prevent hydrolysis of the highly reactive OAt ester.

  • Preparation: Dissolve 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (1.0 eq, ~100 mg) in anhydrous DMF (0.1 M) under a nitrogen atmosphere.

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Self-Validation: The solution should remain clear and colorless.

  • Activation: Cool the reaction to 0 °C. Add HATU (1.1 eq) in one portion.

    • Self-Validation: The reaction mixture will turn a distinct pale yellow within 2–5 minutes. This color change is a reliable visual indicator of HOAt release and active ester formation[1].

  • Coupling: Stir for exactly 10 minutes at 0 °C, then add the target primary amine (1.2 eq).

  • Propagation: Warm the reaction to room temperature and stir for 2–4 hours.

    • Self-Validation: Monitor via LC-MS. The disappearance of the m/z 304 [M−H]− peak (starting material) confirms completion.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash the organic layer heavily with 5% aqueous LiCl (3x) to remove residual DMF and tetramethylurea byproducts[1].

Troubleshooting (Guanidinylation): If LC-MS shows a +99 Da adduct on your amine instead of the product mass, your amine has directly attacked the HATU reagent to form a tetramethylguanidine (TMG) byproduct[2]. Fix: Ensure the carboxylic acid is pre-activated for the full 10 minutes before introducing highly nucleophilic aliphatic amines.

Sulfonamide N-Alkylation: The Fukuyama-Mitsunobu Route

Causality & Expert Insights

Direct alkylation of the C3-sulfonamide using alkyl halides and strong bases (e.g., NaH) is harsh and often leads to decomposition of sensitive downstream linkers. Because the tosyl group renders the nitrogen weakly acidic, it acts as an excellent pronucleophile in the Fukuyama-Mitsunobu reaction [3][4]. This allows for the mild coupling of primary or secondary alcohols to the sulfonamide nitrogen with complete inversion of stereochemistry, driven by the thermodynamic formation of triphenylphosphine oxide (TPPO)[4].

Protocol 2: Self-Validating Mitsunobu N-Alkylation

Note: This reaction should ideally be performed on the esterified version of the benzoic acid to prevent competitive esterification of the C1-carboxylic acid.

  • Preparation: Dissolve the benzoic acid derivative (1.0 eq), the target alcohol (1.2 eq), and Triphenylphosphine ( PPh3​ ) (1.5 eq) in anhydrous THF (0.1 M) under argon.

  • Cooling: Submerge the reaction flask in an ice bath (0 °C).

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes.

    • Self-Validation: A slight exotherm will occur, and the solution will transition to a deep yellow/orange color as the betaine intermediate forms[4].

  • Propagation: Remove the ice bath and stir at room temperature for 6–8 hours.

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc). The formation of triphenylphosphine oxide (TPPO) will appear as a highly polar, UV-active spot near the baseline.

  • Purification: Concentrate the mixture under reduced pressure. Purify via silica gel chromatography.

Troubleshooting (TPPO Removal): The stoichiometric generation of TPPO can complicate purification. If TPPO co-elutes with your product, substitute standard PPh3​ with polymer-supported triphenylphosphine (PS- PPh3​ ) or use a more polar phosphine like trimethylphosphine, which can be removed via aqueous washing[5].

Quantitative Data & Optimization Summaries

To guide reagent selection, the following table summarizes the coupling efficiencies of various activation strategies specifically applied to ortho-methyl hindered benzoic acids.

Coupling SystemBaseSolventReaction TimeYield (%)Epimerization RiskApplicability to Ortho-Hindered Acids
EDC / NHS NoneDMF> 24 h< 30%HighPoor (Prone to N-acylurea formation)
DCC / HOBt DIPEADCM16 h45 - 55%ModerateModerate (Slow active ester formation)
HATU / HOAt DIPEADMF2 - 4 h> 85%LowExcellent (Anchimeric assistance via pyridine N)

References

  • Kumara Swamy, K. C., et al. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2009. URL:[Link]

  • Wikipedia Contributors. Mitsunobu Reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Nih.gov (PMC). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. URL:[Link]

Sources

Method

Application Note: High-Fidelity Formulation Protocol for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid in Cell Culture Media

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Executive Summary The transition of specialized small molecules...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary

The transition of specialized small molecules from organic stock solutions into aqueous in vitro environments is a critical failure point in cell-based assays. 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0) presents a unique formulation challenge due to its dual-character structure: an ionizable benzoic acid moiety paired with a highly lipophilic tosylamino core. This application note provides a self-validating, thermodynamically sound protocol for formulating this compound in cell culture media, ensuring maximum bioavailability while preventing micro-crystal nucleation and solvent-induced phenotypic artifacts.

Physicochemical Profiling & Formulation Implications

To design an effective formulation strategy, we must first deconstruct the molecule's physicochemical properties. Understanding these parameters dictates our choice of solvents, carrier proteins, and kinetic mixing strategies.

PropertyValue / CharacteristicFormulation Implication
Molecular Formula C15H15NO4S (305.35 g/mol )Optimal size for membrane diffusion, provided the molecule remains in a freely dissolved state.
Ionizable Domain Carboxylic Acid (pKa ~4.5)Deprotonates at physiological pH (7.4), aiding aqueous solubility. Requires strict buffering to prevent localized pH drops during stock addition.
Hydrophobic Domain Tosylamino (4-methylphenyl)sulfonyl groupDrives hydrophobic aggregation. Necessitates an amphiphilic organic solvent (DMSO) for initial master stock preparation.
Aqueous Solubility Low (Thermodynamically limited)Requires carrier proteins (e.g., BSA or FBS) in the media to act as a "hydrophobic sink," preventing compound precipitation[1].

Mechanistic Rationale for the Formulation Strategy

Do not treat formulation as a mere dilution step; it is a thermodynamic phase transition. The following principles govern our protocol:

Solvent Selection and Toxicity Thresholds

Dimethyl sulfoxide (DMSO) is utilized as the primary solvent due to its high solubilizing power for hydrophobic small molecules (1)[1]. However, the final concentration of DMSO in the cell culture media must be rigorously controlled. Concentrations exceeding 0.1% (v/v) have been shown to induce artifactual phenotypic shifts, including the dysregulation of nuclear receptors and drug-inducible cytochromes P450 (2)[2]. We prepare a high-concentration (10 mM) master stock to ensure the final solvent volume remains ≤0.1% .

Carrier Protein Sequestration

When the DMSO stock is introduced into aqueous media, the compound faces a sudden drop in solvent capacity. Without intervention, the lipophilic tosylamino group will drive the compound past its thermodynamic solubility limit, causing it to "crash out." Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) mitigates this. Albumin possesses multiple hydrophobic binding pockets that sequester lipophilic domains, stabilizing the molecule in solution (3)[3].

Free vs. Nominal Concentration Dynamics

Because the compound relies on albumin for solubility, it is critical to recognize that the nominal concentration added to the well is not equal to the free, unbound concentration ( fu​ ) available to interact with cellular targets. Extensive protein binding reduces the biologically active fraction, a variable that must be accounted for when calculating IC50 or EC50 values (4)[4].

Step-by-Step Formulation Protocol

This protocol is designed as a self-validating system. Each step includes the mechanistic reasoning to ensure researchers understand why a specific action is taken.

Phase 1: Master Stock Preparation (10 mM)
  • Weighing: Accurately weigh the lyophilized 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid powder using an analytical balance.

  • Solubilization: Reconstitute the powder in 100% anhydrous, cell-culture grade DMSO to achieve a 10 mM concentration.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or partial aqueous exposure, which can trigger invisible micro-aggregates.

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot the master stock into low-binding microcentrifuge tubes (e.g., 20 µL per tube) and store at -20°C. Avoid repeated freeze-thaw cycles to maintain structural integrity.

Phase 2: Aqueous Media Integration
  • Media Preparation: Ensure the target cell culture media is supplemented with at least 10% FBS (or 0.5% BSA for serum-free conditions)[3].

  • Thermal Equilibration: Pre-warm the complete media to 37°C.

    • Causality: Higher kinetic energy increases the thermodynamic solubility limit during the critical solvent transition phase, preventing localized supersaturation[1].

  • Kinetic Mixing: Induce a rapid vortex or stir in the pre-warmed media. While the media is actively moving, add the required volume of the 10 mM DMSO stock dropwise .

    • Causality: Rapid dispersion prevents the formation of localized zones of high compound concentration that exceed the nucleation threshold.

  • Final Concentration Check: Ensure the final working concentration yields a DMSO volume of ≤0.1% (e.g., adding 1 µL of 10 mM stock to 1 mL of media yields a 10 µM working solution with 0.1% DMSO).

Phase 3: Quality Control (Self-Validation)
  • Microscopic Inspection: Immediately after preparation, inspect the working solution under a phase-contrast microscope at 20x magnification. Look for needle-like structures or refractive micro-droplets.

  • Equilibration: Allow the formulated media to equilibrate in the incubator (37°C, 5% CO2) for 15 minutes prior to applying it to the cells. This ensures complete pH stabilization of the benzoic acid moiety.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Immediate cloudiness upon media addition Localized supersaturation exceeding the nucleation threshold.Increase agitation during dropwise addition; verify media is pre-warmed to exactly 37°C.
Needle-like crystals under microscopy Insufficient carrier protein to shield the hydrophobic tosylamino group.Verify FBS concentration; consider supplementing with an additional 0.1% - 0.5% BSA[3].
Loss of compound efficacy over 48h Compound degradation or irreversible adsorption to polystyrene plasticware.Use ultra-low attachment/low-binding plates; prepare fresh working solutions daily.

Formulation Workflow Diagram

Formulation P Compound Powder (CAS: 830349-15-0) D 100% Anhydrous DMSO (10 mM Master Stock) P->D Solubilize W Dropwise Integration (Rapid Vortexing) D->W Dilute M Pre-warmed Media (37°C) + Carrier Proteins (BSA/FBS) M->W Base Matrix F Working Solution (≤0.1% DMSO, pH 7.4) W->F Equilibrate QC Quality Control (Assess Precipitation) F->QC Validate

Caption: Thermodynamic formulation workflow for transitioning hydrophobic small molecules into aqueous media.

References

  • Su, T., & Waxman, D. J. (2004). Impact of dimethyl sulfoxide on expression of nuclear receptors and drug-inducible cytochromes P450 in primary rat hepatocytes. Archives of Biochemistry and Biophysics.
  • Benchchem Technical Support Center. (2024). Preventing Small Molecule Precipitate in Cell Culture Media. Benchchem.
  • Zimmer, B., et al. (2020). Chemical concentrations in cell culture compartments (C5). KOPS - University of Konstanz.
  • The Scientist. (2023). Providing Stability In Vivo, In Vitro, and In Culture. The Scientist Magazine.

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, hereafte...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, hereafter referred to as MTSBA. The information is structured into a series of frequently asked questions and detailed troubleshooting protocols to address common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the physicochemical properties of MTSBA and the principles behind solubility enhancement.

Q1: Why is MTSBA so poorly soluble in neutral aqueous solutions?

A1: The poor aqueous solubility of MTSBA is a direct result of its molecular structure, which creates a delicate hydrophilic-lipophilic imbalance.

  • Lipophilic Character: The molecule possesses two aromatic rings (the benzoic acid ring and the 4-methylphenyl group) and a methyl group substituent. These nonpolar, hydrophobic regions are energetically unfavorable to interact with the polar hydrogen-bonding network of water, promoting self-association and precipitation.

  • Ionizable Groups: MTSBA has two key ionizable functional groups: a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH-). The solubility of the molecule is highly dependent on the ionization state of these groups, which is governed by the solution's pH relative to their pKa values.

  • High Crystal Lattice Energy: The planar aromatic rings and the potential for strong intermolecular hydrogen bonding (e.g., between the carboxylic acid and sulfonamide groups of adjacent molecules) can lead to a highly stable, rigid crystal lattice. A significant amount of energy is required to break this lattice apart, which hinders the dissolution process.

Based on structural analysis and data from similar compounds, we can estimate the key physicochemical properties that govern its solubility.

PropertyEstimated ValueConsequence for Aqueous Solubility
pKa₁ (Carboxylic Acid) ~3.5 - 4.5Below this pH, the group is protonated (-COOH) and non-polar, significantly decreasing solubility. Above this pH, it deprotonates to the more soluble carboxylate (-COO⁻).
pKa₂ (Sulfonamide NH) ~9.0 - 10.0The sulfonamide proton is weakly acidic. At very high pH, it can deprotonate, but the primary driver for solubility changes will be the carboxylic acid.
LogP (Octanol-Water Partition Coefficient) > 3.0This high value indicates a strong preference for a nonpolar environment over water, confirming the molecule's lipophilic nature.
Melting Point Likely > 150°CA high melting point often correlates with high crystal lattice energy, which is a significant barrier to dissolution.
Q2: What is the general strategy for selecting a solubilization method?

A2: The selection of a solubilization strategy should be a systematic process based on the intended application (e.g., in vitro assay vs. in vivo formulation) and the physicochemical properties of MTSBA. The flowchart below outlines a typical decision-making process.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection start Poorly Soluble MTSBA ph_profile Determine pH-Solubility Profile start->ph_profile ph_check Is pH adjustment a viable option for the intended application? ph_profile->ph_check ph_yes Use pH Adjustment (e.g., Buffers > pH 6) ph_check->ph_yes Yes ph_no pH is constrained ph_check->ph_no No cosolvent Screen Co-solvents (PEG 400, Propylene Glycol) ph_no->cosolvent cyclodextrin Evaluate Cyclodextrins (HP-β-CD, SBE-β-CD) cosolvent->cyclodextrin If co-solvents fail or are incompatible surfactant Test Surfactants (Tween® 80, Poloxamer 188) cyclodextrin->surfactant If higher concentration is needed

Caption: Decision workflow for selecting a solubilization strategy.

Q3: What are the main differences between co-solvents, cyclodextrins, and surfactants?

A3: These excipients solubilize compounds through different mechanisms.

  • Co-solvents: These are water-miscible organic solvents (e.g., PEG 400, ethanol, propylene glycol) that, when added to water, reduce the overall polarity of the solvent system. This makes the aqueous environment more "hospitable" to lipophilic molecules like MTSBA, effectively increasing solubility.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. The hydrophobic part of MTSBA can become entrapped within this cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin interacts favorably with water, thus solubilizing the entire complex.

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic MTSBA molecule can partition into the hydrophobic core, while the hydrophilic shell allows the micelle to remain dispersed in the aqueous solution.

Caption: Mechanisms of different solubilization excipients.

Part 2: Troubleshooting Guides & Protocols

This section provides practical, step-by-step guidance for specific experimental challenges.

Problem 1: My stock solution of MTSBA in DMSO is precipitating when I dilute it into my aqueous assay buffer.

Cause: This is a common issue caused by the drastic change in solvent polarity. MTSBA is highly soluble in 100% DMSO but crashes out when the percentage of the organic solvent falls below a critical level upon dilution into an aqueous medium.

Solution: The primary goal is to keep MTSBA in solution at the final desired concentration in the assay buffer.

► Protocol 1: Determining Maximum Tolerable DMSO Concentration

  • Preparation: Prepare a high-concentration stock of MTSBA (e.g., 20 mM) in 100% DMSO. Prepare several tubes of your final aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: Create a series of dilutions of your stock into the buffer to achieve final DMSO concentrations ranging from 5% down to 0.1% (v/v). For example, to get 2% DMSO, add 2 µL of stock to 98 µL of buffer.

  • Observation: Vortex each tube gently and let it equilibrate at the assay temperature for 1-2 hours.

  • Analysis: Visually inspect for precipitation (cloudiness, visible particles). The highest concentration of DMSO that remains clear is your maximum tolerable concentration for this assay.

  • Action: Ensure all subsequent experiments maintain a final DMSO percentage at or below this level. If the required final concentration of MTSBA is not soluble at this DMSO level, you must explore other solubilization strategies.

Problem 2: I need to prepare a simple aqueous solution of MTSBA for an in vitro screen, but it won't dissolve. Which strategy should I try first?

Cause: As an acidic compound, MTSBA's solubility is highly pH-dependent. The un-ionized carboxylic acid form is significantly less soluble than its ionized carboxylate salt form.

Solution: The most straightforward and often most effective initial strategy is pH adjustment. By raising the pH of the solution above the pKa of the carboxylic acid (~4), you convert the compound to its much more soluble anionic form.

► Protocol 2: Generating a pH-Solubility Profile

  • Materials: MTSBA solid, a set of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10), a pH meter, a vortex mixer, and an analytical method to quantify MTSBA concentration (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of solid MTSBA to a series of vials, ensuring undissolved solid remains at the bottom.

    • Add a fixed volume (e.g., 1 mL) of each buffer to its respective vial.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • After incubation, allow the vials to stand so the excess solid can settle.

    • Carefully withdraw a sample from the clear supernatant of each vial.

    • Filter the sample through a 0.22 µm syringe filter (use a filter material, like PTFE, that does not bind the compound).

    • Dilute the filtered sample with a suitable mobile phase or solvent and quantify the concentration of MTSBA using a pre-validated HPLC method.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the buffer pH on the x-axis. You should observe a significant increase in solubility as the pH rises above 4.

Problem 3: pH adjustment is not an option for my experiment, and co-solvents at low concentrations are not effective enough. What should I try next?

Cause: When pH and simple co-solvency are insufficient or incompatible with the experimental system (e.g., sensitive cells, in vivo studies), more advanced formulation techniques using excipients like cyclodextrins are required.

Solution: Evaluate Hydroxypropyl-beta-cyclodextrin (HP-β-CD), a commonly used and well-tolerated excipient known for its ability to form inclusion complexes with hydrophobic molecules.

► Protocol 3: Screening with Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Stock Solution: Prepare a concentrated aqueous stock solution of HP-β-CD (e.g., 40% w/v). This may require gentle warming to fully dissolve.

  • Experimental Setup:

    • Create a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10%, 20% w/v).

    • Add an excess amount of solid MTSBA to each solution.

    • As in Protocol 2, agitate the samples for 24-48 hours to reach equilibrium.

  • Sample Processing & Analysis:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully collect the supernatant, filter, and quantify the MTSBA concentration via HPLC.

  • Data Analysis (Phase Solubility Diagram):

    • Plot the solubility of MTSBA (M) on the y-axis against the concentration of HP-β-CD (M) on the x-axis.

    • A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and is the most common outcome.

    • The slope of this line can be used to calculate the stability constant (Kc) of the complex, providing insight into the strength of the interaction.

References

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of cyclodextrin inclusion complexes. International Journal of Pharmaceutics. Available at: [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. Available at: [Link]

  • Avdeef, A. (2007). Solubility of sparingly-soluble ionizable drugs. Advanced Drug Delivery Reviews. Available at: [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advanced Analytical Chemistry and Instrumentation. Available at: [Link]

Optimization

Optimizing HPLC mobile phase for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid analysis

The user wants me to create a technical support center for optimizing the HPLC mobile phase for a specific compound: 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid. Analysis of the Target Analyte: Structure: It...

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Author: BenchChem Technical Support Team. Date: March 2026

The user wants me to create a technical support center for optimizing the HPLC mobile phase for a specific compound: 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid.

Analysis of the Target Analyte:

  • Structure: It has a benzoic acid group, making it acidic. It also has two phenyl rings and a sulfonyl group, which contribute to its non-polar character.

  • Ionization: The carboxylic acid group (-COOH) is the primary site of ionization. Its pKa will be crucial for pH selection. Benzoic acid itself has a pKa of ~4.2. The substituents on the ring will alter this, but it's a good starting point. The sulfonamide (-SO2NH-) proton is also weakly acidic, but typically with a much higher pKa (~9-10), so the carboxylic acid is the key player in the typical HPLC pH range.

  • Implication for HPLC: As an ionizable, acidic compound, its retention in reversed-phase HPLC will be highly dependent on the mobile phase pH.[1][2][3] To achieve good retention and peak shape, the pH should be controlled to suppress the ionization of the carboxylic acid group. This means the mobile phase pH should be at least 1.5-2 units below the analyte's pKa.[4][5][6]

Plan:

  • Structure the Guide: I will create a "Technical Support Center" with a logical flow:

    • Introduction: Briefly introduce the analyte and the challenge.

    • Analyte Properties Table: Summarize key properties like structure, MW, and estimated pKa. This is crucial for method development. I will have to estimate the pKa based on similar structures (benzoic acid and sulfonamides).

    • FAQs / Quick Troubleshooting: Address common, simple problems in a Q&A format.

    • In-Depth Troubleshooting Guides: Dedicate sections to complex issues like Peak Tailing, Poor Resolution, and Retention Time instability.

    • Step-by-Step Protocols: Provide detailed experimental workflows for pH scouting and organic modifier selection.

    • Visualizations: Create a troubleshooting workflow using Graphviz and a diagram showing the relationship between mobile phase parameters and chromatographic results.

    • References: Compile a comprehensive list of all cited sources.

  • Content - Q&A Format: I will frame the troubleshooting sections as questions a user might ask. For example:

    • "Why is my peak for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid tailing?"

    • "My analyte is eluting too early (at the void volume). How can I increase its retention?"

    • "I'm seeing a co-eluting impurity. How can I improve the resolution?"

    • "Should I use acetonitrile or methanol for my mobile phase?"

  • Scientific Rationale (E-E-A-T):

    • pH: I will explain why suppressing ionization is critical. When the analyte is ionized (COO-), it becomes more polar and has less retention on a non-polar C18 column, leading to early elution and potential peak tailing due to secondary interactions.[2][3] A mobile phase pH around 2.5-3.0 would be a good starting point. I'll recommend using a buffer (like phosphate or formate) to maintain a stable pH.[7][8]

    • Organic Modifier: I will compare and contrast acetonitrile (ACN) and methanol (MeOH). ACN is a stronger eluent, generally producing sharper peaks and lower backpressure.[9][10][11] Methanol, being a protic solvent, can offer different selectivity due to its hydrogen-bonding capabilities, which might be useful for resolving the target analyte from its impurities.[10][12] I will create a table summarizing their properties.

    • Peak Tailing: I will explain the common causes: secondary silanol interactions, mobile phase pH near pKa, and column overload.[13][14][15] The solution will tie back to pH control (suppressing silanol activity at low pH) and proper sample concentration.

  • Visuals:

    • Graphviz Diagram 1 (Troubleshooting Workflow): This will be a flowchart. It will start with a "Problem" node (e.g., "Peak Tailing") and branch to "Potential Causes" (e.g., "Incorrect pH", "Column Overload", "Secondary Interactions") and then to "Solutions" (e.g., "Lower pH to 2.5", "Dilute Sample", "Use End-capped Column").

    • Graphviz Diagram 2 (Parameter Relationships): This diagram will show how inputs (pH, % Organic, Buffer Conc., Solvent Type) affect outputs (Retention Time, Peak Shape, Resolution, Selectivity).

    • Tables: I will create tables for "Analyte Properties," "ACN vs. MeOH Comparison," and "Example pH Scouting Results."

  • References: I will meticulously cite the search results to back up all technical claims and compile them at the end.

I will now proceed with generating the content based on this detailed plan.## Technical Support Center: HPLC Mobile Phase Optimization

Guide for: Analysis of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction

Welcome to the technical support center for the analysis of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid. This molecule, characterized by its acidic benzoic acid moiety and non-polar aromatic structures, presents unique challenges in reversed-phase HPLC. Its ionizable nature makes mobile phase pH a critical parameter for achieving optimal retention, peak shape, and resolution. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to empower you to develop a robust and reliable analytical method.

Analyte Overview: Chemical Properties

Understanding the physicochemical properties of your analyte is the foundation of successful method development. The structure contains a carboxylic acid, the primary driver of its pH-dependent behavior, and a sulfonamide group.

PropertyValue / StructureImplication for HPLC Method Development
Chemical Structure Chemical structure of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acidThe presence of two phenyl rings imparts significant hydrophobicity, suitable for reversed-phase chromatography. The carboxylic acid group is the primary site for ionization.
Molecular Formula C₁₅H₁₅NO₄S-
Molecular Weight 305.35 g/mol -
Estimated pKa ~3.5 - 4.5The carboxylic acid group is acidic. To ensure the analyte is in its non-ionized, more hydrophobic form for consistent retention, the mobile phase pH must be controlled. A pH at least 1.5-2 units below the pKa is recommended to suppress ionization.[4][5][6]

Frequently Asked Questions & Quick Troubleshooting

This section addresses the most common issues encountered during method development for this analyte.

Q1: My peak is tailing severely. What is the most likely cause?

A1: Peak tailing for this acidic analyte is most often caused by the mobile phase pH being too high or inadequately buffered.[5] If the pH is close to the analyte's pKa, a mixed population of ionized (polar) and non-ionized (non-polar) forms exists, leading to distorted peaks.[5] Additionally, at mid-range pH, residual silanol groups on the silica-based column packing can become ionized and interact with the analyte, causing secondary retention and tailing.[14][15]

  • Immediate Action: Ensure your mobile phase is buffered to a pH between 2.5 and 3.0 using an appropriate buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid). This suppresses the ionization of both the analyte's carboxylic acid group and the column's silanol groups, promoting a single, hydrophobic retention mechanism.[2][3]

Q2: My analyte is eluting very early, close to the solvent front. How do I increase retention?

A2: Insufficient retention is a classic sign that the analyte is too polar under the current conditions or the mobile phase is too strong (too much organic solvent).

  • Check pH: As in Q1, an insufficiently acidic mobile phase will cause the analyte to ionize (COO⁻), making it more polar and less retained on a C18 column.[1][2] Lowering the pH will increase its hydrophobicity and retention.[3]

  • Reduce Organic Content: The elution strength of the mobile phase is determined by the percentage of the organic modifier.[10] Decreasing the percentage of acetonitrile or methanol will make the mobile phase more polar, strengthening the analyte's interaction with the non-polar stationary phase and increasing the retention time.[7] A 10% decrease in organic content can be expected to increase retention 2- to 3-fold.[7]

Q3: Should I use acetonitrile or methanol as the organic modifier?

A3: Both are viable options, and the best choice depends on your specific separation goals, as they offer different selectivity.[10][11]

  • Acetonitrile (ACN) is generally preferred as a starting point. It has a stronger elution strength, meaning you'll use less of it to achieve the same retention time as methanol.[9][11] It also generates lower backpressure and has a lower UV cutoff, which is beneficial for low-wavelength detection.[9][10]

  • Methanol (MeOH) is a protic solvent and can engage in hydrogen bonding, which can alter selectivity in ways ACN cannot.[1][10] If you have a critical impurity that co-elutes with your main peak using ACN, switching to or blending with MeOH is a powerful tool to change the elution order.[11][12]

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger (less is needed)[9][10]Weaker (more is needed)
Selectivity Aprotic, strong dipole moment[10]Protic, hydrogen-bonding capable, can offer unique selectivity[1][10]
Viscosity / Pressure Lower viscosity, lower backpressure[9][10]Higher viscosity, higher backpressure[9]
UV Cutoff ~190 nm (more transparent at low UV)[10]~205 nm[10]

In-Depth Troubleshooting Guide

Issue 1: Persistent Peak Tailing or Fronting

If basic pH adjustments did not solve your peak shape issues, a more systematic approach is required.

Q: I've set my mobile phase pH to 2.7 with a phosphate buffer, but my peak for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid still shows significant tailing. What are my next steps?

A: When low pH doesn't fully resolve tailing, other factors are at play. The troubleshooting workflow below can guide your investigation.

Problem Persistent Peak Tailing Cause1 Cause: Mass Overload Problem->Cause1 Is peak broad and triangular? Cause2 Cause: Secondary Interactions (Silanol Activity) Problem->Cause2 Is tailing consistent at all concentrations? Cause3 Cause: Extra-Column Effects Problem->Cause3 Are all peaks (not just analyte) broad? Cause4 Cause: Column Failure Problem->Cause4 Did problem appear suddenly with pressure change? Solution1 Solution: Dilute Sample (Inject 1/10th concentration) Cause1->Solution1 Solution2 Solution: Use End-Capped Column or Add Ion-Pairing Agent Cause2->Solution2 Solution3 Solution: Minimize Tubing Length/ID Check Fittings Cause3->Solution3 Solution4 Solution: Replace Column Cause4->Solution4

Caption: Troubleshooting workflow for persistent peak tailing.

  • Evaluate Mass Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to tailing.[13] To test this, prepare and inject a sample that is 10-fold more dilute. If the peak shape improves and becomes more symmetrical, you have identified mass overload as the problem.[13]

  • Address Secondary Interactions: Even at low pH, highly active silica columns can exhibit residual silanol interactions. If you are not already using a modern, high-purity, end-capped column, switch to one. These columns have fewer accessible silanol groups, minimizing this unwanted interaction.

  • Check for Extra-Column Volume: Broadening that affects all peaks in the chromatogram often points to issues outside the column.[13] Excessive tubing length or internal diameter (ID) between the injector and the column, or the column and the detector, can cause peak dispersion. Ensure all connections are made with minimal length of narrow-bore (e.g., 0.005" ID) PEEK tubing.

  • Consider Column Failure: A sudden increase in peak tailing accompanied by a drop in pressure or split peaks can indicate a column void or a blocked inlet frit.[15] If this is suspected, try reversing and flushing the column (if the manufacturer allows) or simply replace it.[15]

Issue 2: Poor Resolution from an Impurity

Q: I have an impurity that is co-eluting with my main analyte peak. I've tried adjusting the organic-to-aqueous ratio, but they won't separate. What should I do?

A: When adjusting solvent strength (the % of organic modifier) is not enough to achieve separation, you must focus on changing the selectivity of your chromatographic system.

MobilePhase Mobile Phase Parameters Organic Organic Modifier Type (ACN vs. MeOH) MobilePhase->Organic pH Mobile Phase pH MobilePhase->pH Temp Temperature MobilePhase->Temp Selectivity Selectivity (α) Organic->Selectivity major effect Retention Retention (k) Organic->Retention pH->Selectivity major effect (for ionizable compounds) pH->Retention Temp->Selectivity minor effect Output Chromatographic Output Resolution Resolution (Rs) Selectivity->Resolution Retention->Resolution

Caption: Relationship of mobile phase parameters to chromatographic selectivity and resolution.

  • Change Organic Modifier: This is the most powerful tool for altering selectivity.[1] The different chemical properties of acetonitrile (aprotic) and methanol (protic) lead to different interactions with the analyte and stationary phase.[10] Prepare a mobile phase with methanol at a concentration that gives a similar retention time for the main peak and check the resolution of the critical pair. A 50:50 blend of ACN and MeOH can also provide unique selectivity.

  • Fine-Tune pH: While you should stay well below the analyte's pKa for good peak shape, small adjustments within the acidic range (e.g., moving from pH 3.0 to 2.5) can subtly alter the ionization state of impurities, potentially changing their retention relative to the main peak.[2]

  • Change Stationary Phase: If mobile phase changes are insufficient, the column chemistry may not be suitable. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase. These offer alternative retention mechanisms (like pi-pi interactions on a phenyl column) that can drastically change selectivity.[12]

Experimental Protocols

Protocol 1: Systematic pH Scouting Study

Objective: To determine the optimal mobile phase pH for maximizing retention and achieving a symmetrical peak shape for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid.

Materials:

  • HPLC-grade water, acetonitrile (or methanol)

  • Buffers: Potassium phosphate monobasic, orthophosphoric acid, formic acid

  • Calibrated pH meter

  • Analyte standard (~100 µg/mL in 50:50 water:organic)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

  • Prepare Mobile Phase A (Aqueous Buffers):

    • Buffer 1 (pH 2.5): Prepare a 20 mM solution of potassium phosphate monobasic in water. Adjust the pH to 2.5 using orthophosphoric acid.

    • Buffer 2 (pH 3.5): Prepare a 20 mM solution of potassium phosphate monobasic in water. Adjust the pH to 3.5 using orthophosphoric acid.

    • Buffer 3 (pH 4.5): Prepare a 20 mM solution of potassium phosphate monobasic in water. Adjust the pH to 4.5 using orthophosphoric acid.

    • Buffer 4 (pH 7.0 - For Comparison): Prepare a 20 mM solution of potassium phosphate. Adjust pH to 7.0.

  • Set Isocratic Conditions: Set your HPLC system to an isocratic mobile phase composition of 50% Aqueous Buffer and 50% Acetonitrile at a flow rate of 1.0 mL/min. (Note: Adjust the organic percentage as needed to achieve a retention time between 3 and 10 minutes for the pH 2.5 condition).

  • Equilibrate and Inject: For each buffer condition, equilibrate the column with at least 10 column volumes of the new mobile phase. Inject the analyte standard.

  • Collect and Analyze Data: Record the retention time (t_R) and the USP tailing factor (T_f) or asymmetry factor (A_s) for the analyte peak under each pH condition.

Expected Results & Interpretation:

Mobile Phase pHExpected Retention Time (t_R)Expected Peak Shape (Tailing Factor, T_f)Rationale
2.5 LongestBest (T_f ≈ 1.0 - 1.2)Analyte is fully protonated (non-ionized), maximizing hydrophobic interaction. Silanol activity is suppressed.[3]
3.5 IntermediateGood (T_f ≈ 1.2 - 1.5)Analyte begins to partially ionize as pH approaches pKa.
4.5 ShortPoor (T_f > 1.8)Analyte is significantly ionized, reducing retention and increasing potential for peak tailing.[5]
7.0 Very Short (near void)Very Poor (T_f >> 2.0)Analyte is fully ionized (anionic), highly polar, and poorly retained.

References

  • Chrom Tech, Inc. (2025). Acetonitrile vs.
  • Hopkins, T. (2019).
  • Restek. (2014). Troubleshooting HPLC- Tailing Peaks.
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Wako Blog. (2021). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • KNAUER.
  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC.
  • Mason Technology. (2024). Acetonitrile vs.
  • Biotage. (2023).
  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • LCGC International. (2013).
  • Industry news. (2023).
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (2018). How does pH of the mobile phase affects the resolution on reversed-phase HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Pharmazoned. (2025).
  • Phenomenex. (2025).
  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize.

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

This guide provides in-depth troubleshooting for common crystallization issues encountered with 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid. It is designed for researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for common crystallization issues encountered with 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid. It is designed for researchers and drug development professionals to facilitate the isolation of this compound in a highly pure, crystalline form. The advice herein is based on established principles of physical chemistry and specific knowledge of aromatic sulfonamide and carboxylic acid compounds.

Introduction: The Crystallization Challenge

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is a molecule with multiple functional groups that dictate its crystallization behavior. The presence of both a hydrogen bond donor/acceptor sulfonamide group and a carboxylic acid group, which readily forms strong dimers, creates a complex intermolecular landscape.[1][2][3] This complexity can lead to challenges such as oiling out, formation of amorphous solids, and, most notably, polymorphism.[1][4][5] Understanding and controlling the crystallization process is therefore critical for ensuring batch-to-batch consistency and desired material properties.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound "oiled out" during cooling instead of forming crystals. What causes this and how can I prevent it?

A1: "Oiling out" occurs when the solute precipitates from a supersaturated solution at a temperature above its melting point in that specific solvent environment, forming a liquid phase instead of a solid. This is often caused by a very high concentration of the solute or a cooling rate that is too rapid.

Causality: The solution becomes supersaturated too quickly, and the kinetics of nucleation and crystal growth are slower than the rate of phase separation. The resulting oil is a supercooled liquid of your compound, which may or may not solidify into an amorphous mass upon further cooling.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% increase) to reduce the level of supersaturation upon cooling.

  • Slow Down the Cooling: Allow the flask to cool slowly on the benchtop, insulated with a glass wool or paper towels, before transferring it to a colder environment like an ice bath. Rapid cooling is a primary cause of oiling out.

  • Change the Solvent System: Switch to a solvent in which your compound is slightly less soluble at high temperatures or one with a lower boiling point. This can provide a wider temperature window for crystallization to occur above the compound's melting point in the solvent.

Q2: I'm not getting any crystals, even after the solution has cooled completely. How can I induce crystallization?

A2: The failure to crystallize from a cooled, supersaturated solution indicates a high nucleation barrier. The molecules have not yet organized into the stable, ordered arrangement of a crystal lattice. Several techniques can be used to overcome this energy barrier and induce nucleation.

Inducement Techniques:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal nucleation.

  • Seeding: If you have a crystal from a previous successful batch, add a tiny amount to the supersaturated solution. This "seed" crystal bypasses the nucleation step entirely, providing a template for further crystal growth.[6]

  • Solvent/Anti-Solvent Addition: If your compound is dissolved in a "good" solvent, you can slowly add a miscible "anti-solvent" in which it is poorly soluble.[6] This carefully controlled reduction in solubility can trigger crystallization. Continue adding the anti-solvent dropwise until the solution becomes persistently turbid.

  • Slow Evaporation: Cover the flask with a perforated stopper or parafilm and leave it in a fume hood. As the solvent slowly evaporates, the concentration of the solute will gradually increase, eventually reaching the point of spontaneous crystallization. This method is particularly effective for producing high-quality single crystals.[2][3]

Q3: My final product is an amorphous powder, not the crystalline solid I expected. How can I obtain a crystalline material?

A3: The formation of an amorphous powder is typically the result of a very rapid precipitation or "crash out" of the material from solution. This happens when the change in solubility is too abrupt, not allowing sufficient time for the molecules to align into an ordered crystal lattice.

Strategies for Crystalline Growth:

  • Utilize a Solvent/Anti-Solvent System: This is one of the most reliable methods to convert an amorphous solid into a crystalline one. Dissolve the amorphous material in a minimum amount of a good solvent, and then slowly add an anti-solvent until turbidity is observed. Let the solution stand undisturbed to allow for slow crystal growth. See Protocol 2 for a detailed methodology.[6]

  • Reduce the Cooling Rate: If using a cooling crystallization method, ensure the cooling is as slow as possible. A programmable cooling bath or simply insulating the flask can make a significant difference.

  • Choose an Appropriate Solvent: Experiment with solvents of different polarities. Solvents that promote the key intermolecular interactions, such as the hydrogen-bonded dimers of the carboxylic acid and the N-H···O bonds of the sulfonamide, are more likely to yield a crystalline product.[1][4] A mixture of ethanol and water can be effective for this class of compounds.[7][8]

Q4: I am observing different crystal forms (polymorphs) in different batches. How can I ensure I get the same form every time?

A4: Polymorphism, the ability of a compound to exist in more than one crystal structure, is a well-documented phenomenon in sulfonamides.[1][4][5] These different forms arise from variations in how the molecules pack in the crystal lattice, primarily due to the flexibility of hydrogen bonding involving the sulfonamide group (N-H···O).[1][4] Sulfonamides can form different hydrogen-bonded patterns, such as dimers or chain-like catemers, which give rise to different polymorphs with distinct physical properties.[1]

Control Strategies for Polymorphism:

  • Strictly Standardize Conditions: The most critical factor is consistency. Precisely control the solvent choice, concentration, cooling rate, agitation speed, and final temperature for every batch. Even minor variations can favor the nucleation of a different polymorph.

  • Seeding: This is the most effective method for controlling polymorphism. By introducing a seed crystal of the desired polymorph into a supersaturated solution, you template the growth of that specific form exclusively.

  • Solvent Selection: The choice of solvent can directly influence which polymorph is favored.[1][4] The polarity and hydrogen-bonding capability of the solvent molecules can compete with or promote certain intermolecular interactions between the solute molecules, stabilizing one polymorph over another. It is crucial to identify the solvent system that consistently produces the desired form and use it exclusively.

Data & Protocols

Solvent Selection for Crystallization

The choice of solvent is paramount. Below is a table of potential solvents to consider for screening experiments.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Hydrogen BondingNotes
Ethanol 7824.5Donor & AcceptorGood general-purpose solvent. Often used with water as an anti-solvent.[7][8]
Methanol 6532.7Donor & AcceptorHigher polarity than ethanol; may be too strong a solvent unless used with an anti-solvent.[9]
Ethyl Acetate 776.0Acceptor OnlyLower polarity; good for slow evaporation to produce single crystals.[2][3]
Acetone 5620.7Acceptor OnlyApolar aprotic solvent; can be effective but has a low boiling point.
Acetic Acid 1186.2Donor & AcceptorCan be a good solvent due to its ability to interact with the carboxylic acid moiety.
Water 10080.1Donor & AcceptorThe compound is likely poorly soluble in water, making it an excellent anti-solvent.

Experimental Workflows and Protocols

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G Start Crude Product in Solution Cool Cool Solution Slowly Start->Cool Result Observe Outcome Cool->Result Crystals High-Quality Crystals Formed (Process Successful) Result->Crystals Success Oil Compound 'Oiled Out' Result->Oil Problem NoCrystals No Crystals Formed Result->NoCrystals Problem Amorphous Amorphous Powder Formed Result->Amorphous Problem TS_Oil Troubleshoot Oil: 1. Re-heat solution 2. Add more solvent (10-20%) 3. Cool even slower Oil->TS_Oil TS_NoCrystals Induce Nucleation: 1. Scratch with glass rod 2. Add a seed crystal 3. Add anti-solvent NoCrystals->TS_NoCrystals TS_Amorphous Promote Ordered Growth: 1. Re-dissolve 2. Use Solvent/Anti-Solvent Method 3. Try slow evaporation Amorphous->TS_Amorphous TS_Oil->Cool Retry TS_NoCrystals->Cool Retry TS_Amorphous->Cool Retry

A logical workflow for troubleshooting common crystallization problems.
Sulfonamide Hydrogen Bonding Motifs

Polymorphism in this class of compounds is often due to the formation of different hydrogen-bonding patterns, or synthons.[1]

G cluster_0 Dimer Motif (Cyclic) cluster_1 Catemer Motif (Chain) A1 R-SO₂-N(H)-R' A2 R'-N(H)-SO₂-R A1->A2 N-H···O O···H-N B1 R-SO₂-N(H)-R' B2 R-SO₂-N(H)-R' B1->B2 N-H···O B3 R-SO₂-N(H)-R' B2->B3 N-H···O

Common sulfonamide hydrogen bonding patterns leading to polymorphism.
Protocol 1: Standard Cooling Crystallization
  • Dissolution: In a suitable flask, add the crude 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid. Add the minimum amount of a chosen solvent (e.g., ethanol) required to fully dissolve the compound at reflux temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.

  • Cooling: Cover the flask and allow the filtrate to cool slowly to room temperature. To ensure slow cooling, you can insulate the flask. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to remove all traces of solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: At room temperature, dissolve the crude or amorphous compound in the absolute minimum amount of a "good" solvent (e.g., acetone or ethanol) in which it is highly soluble.

  • Addition of Anti-Solvent: With constant swirling, slowly add a miscible "anti-solvent" (e.g., water or hexanes) dropwise.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been exceeded. If crystals do not form spontaneously, scratch the flask with a glass rod.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow. This may take several hours.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1 to collect, wash, and dry the final crystalline product.

References

  • Babu, S. R., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design, 10(10), 4554–4565. Available at: [Link]

  • Li, H., & Chen, S. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData, 6(1). Available at: [Link]

  • Babu, S. R., & Nangia, A. (2010). Polymorphism in Secondary Benzene Sulfonamides. ResearchGate. Available at: [Link]

  • Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Journal of Pharmaceutical Sciences, 61(2), 26-40. Available at: [Link]

  • Ko, T. M., et al. (2013). Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. Pharmacogenet Genomics, 23(6), 285-293. Available at: [Link]

  • Al-Obaidi, H. (2016). The crystal landscape and cocrystallization of primary aromatic sulfonamides. CORA (Cork Open Research Archive). Available at: [Link]

  • Asionic, et al. (2023). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. Acta Crystallographica Section C Structural Chemistry, 79(Pt 2), 85-98. Available at: [Link]

  • CN101628929A. (2010). Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid. Google Patents.
  • Ghaffar, A., et al. (2012). Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate. Acta Crystallographica Section E Structure Reports Online, 68(Pt 3), o775. Available at: [Link]

  • Perlovich, G. L., & Volkova, T. V. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Journal of Chemical & Engineering Data, 56(4), 988-997. Available at: [Link]

  • Li, H., & Chen, S. (2021). 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid via NMR Spectroscopy

Introduction: The Imperative for Rigorous Spectral Validation In the fields of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data re...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Rigorous Spectral Validation

In the fields of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For novel compounds like 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid , a derivative with potential applications stemming from its sulfonamide and aminobenzoic acid moieties, nuclear magnetic resonance (NMR) spectroscopy remains the gold standard for structural elucidation in solution.

This guide addresses a common challenge faced by researchers: the validation of a newly synthesized compound for which no published reference spectra exist. In the absence of direct experimental data for comparison, a robust validation strategy must be employed. Here, we present a comprehensive approach that combines high-quality theoretical prediction of ¹H and ¹³C NMR spectra with a comparative analysis against the predicted spectrum of a close structural isomer, 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid . This methodology provides a powerful framework for confirming the target structure, understanding the subtle spectral consequences of substituent placement, and establishing a reliable analytical protocol for future work.

Part 1: Predicted Spectral Data for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

To establish a benchmark for validation, we first present the theoretically predicted ¹H and ¹³C NMR spectral data for the target molecule. These predictions are generated using advanced computational algorithms that account for the electronic environment of each nucleus. The following atom numbering scheme is used for all spectral assignments.

Chemical Structure of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid with numbered atoms for NMR assignment.

Figure 1: Chemical Structure and Atom Numbering for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is critical. Its ability to form hydrogen bonds ensures that the acidic protons of the carboxylic acid (1-H) and the sulfonamide (N-H) are typically observable as broad singlets, preventing their rapid exchange with solvent, which can occur in protic solvents like D₂O or methanol-d₄.

Proton Assignment (Atom No.) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
1-H (COOH)~12.9Broad Singlet-1H
N-H (Sulfonamide)~9.8Broad Singlet-1H
H-6~7.85DoubletJ = 7.81H
H-11, H-15~7.70DoubletJ = 8.22H
H-5~7.50TripletJ = 7.81H
H-4~7.35DoubletJ = 7.81H
H-12, H-14~7.30DoubletJ = 8.02H
C7-H₃ (Methyl)~2.55Singlet-3H
C13-H₃ (Methyl)~2.35Singlet-3H
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Carbon Assignment (Atom No.) Predicted Chemical Shift (δ, ppm)
C-1 (COOH)~168.5
C-10 (Sulfonyl-bearing)~143.0
C-3 (N-bearing)~138.0
C-9 (Sulfonyl C)~137.5
C-2 (Methyl-bearing)~135.0
C-5~130.0
C-12, C-14 (ortho to -CH₃)~129.5
C-6~128.0
C-11, C-15 (ortho to -SO₂)~127.0
C-8 (Carboxyl-bearing)~125.0
C-4~123.0
C-13 (p-Methyl)~21.0
C-7 (o-Methyl)~19.0

Part 2: Comparative Analysis with a Structural Isomer

A key component of validating a novel structure is to compare its spectral features with those of a known, related compound. This allows the researcher to confirm that the observed shifts are logical and consistent with established chemical principles. Here, we compare the predicted data of our target molecule with the predicted data for its structural isomer, 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid , where the tosylamino group is para to the carboxylic acid instead of meta.

Chemical Structure of 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid for comparative analysis.

Figure 2: Chemical Structure of the comparative isomer, 4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid.

Predicted ¹H and ¹³C NMR Data for the 4-substituted Isomer (DMSO-d₆)
Spectrum Assignment Predicted Chemical Shift (δ, ppm) Key Observation
¹H NMR Aromatic (ortho to -COOH)~7.80 (d, J ≈ 8.5 Hz)More deshielded due to proximity to the electron-withdrawing carboxyl group.
Aromatic (ortho to -NH)~7.15 (d, J ≈ 8.5 Hz)More shielded due to the electron-donating nature of the nitrogen atom.
¹³C NMR C (COOH)~167.0Relatively unchanged.
C (NH-bearing)~142.5Deshielded due to direct para-relationship with the carboxyl group.
C (COOH-bearing)~126.0More shielded compared to the target molecule's C-8.

Causality of Spectral Differences:

The primary distinction between the target molecule and its isomer lies in the substitution pattern on the benzoic acid ring.

  • Symmetry: The 4-substituted isomer possesses a higher degree of symmetry (a C₂ axis), resulting in a simpler aromatic region in both the ¹H and ¹³C NMR spectra. One would expect two doublets for the benzoic acid protons, whereas our target molecule (a 1,2,3-trisubstituted ring) should display a more complex pattern of three distinct aromatic signals (two doublets and a triplet).

  • Electronic Effects: In the target molecule, the methyl group at C-2 and the tosylamino group at C-3 create a sterically hindered environment. The electronic effects of the substituents in the ortho and meta positions lead to the specific predicted chemical shifts. In the isomer, the para relationship between the strongly electron-withdrawing carboxyl group and the electron-donating sulfonamide nitrogen results in a more pronounced polarization of the aromatic ring, leading to a wider spread in the chemical shifts of the corresponding aromatic protons and carbons.

A researcher synthesizing the target compound should expect to see three distinct signals for the benzoic acid protons, consistent with the 1,2,3-substitution pattern, rather than the two signals expected for the 1,4-substituted isomer.

Part 3: Gold-Standard Protocol for NMR Data Acquisition

To ensure the collection of high-quality, reproducible data, the following experimental protocol should be considered a self-validating system. Adherence to these steps minimizes artifacts and provides a reliable dataset for structural confirmation.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the dried, purified compound.
  • Transfer the solid to a clean, dry 5 mm NMR tube.
  • Add approximately 0.6 mL of high-purity DMSO-d₆ (99.96%+ D).
  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved. A clear, particulate-free solution is essential.

2. Spectrometer Setup (400 or 500 MHz):

  • Insert the sample into the spectrometer.
  • Lock onto the deuterium signal of DMSO-d₆.
  • Shim the magnetic field to achieve optimal homogeneity. This is critical for resolving fine coupling patterns. A narrow, symmetrical solvent peak is indicative of good shimming.
  • Tune and match the probe for both ¹H and ¹³C frequencies.

3. ¹H NMR Acquisition:

  • Temperature: 298 K (25 °C).
  • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems).
  • Spectral Width: -2 to 14 ppm.
  • Acquisition Time: ~3-4 seconds.
  • Relaxation Delay (d1): 2 seconds. A sufficient delay is necessary for accurate integration, especially of quaternary carbons in the ¹³C spectrum.
  • Number of Scans: 8 to 16 scans.

4. ¹³C NMR Acquisition:

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
  • Spectral Width: -10 to 220 ppm.
  • Acquisition Time: ~1-2 seconds.
  • Relaxation Delay (d1): 2 seconds.
  • Number of Scans: 1024 to 4096 scans, depending on sample concentration.

5. Data Processing:

  • Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to improve the signal-to-noise ratio.
  • Perform Fourier transformation.
  • Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
  • Perform baseline correction.
  • Reference the spectrum. For DMSO-d₆, the residual solvent peak is at δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C.

Part 4: The NMR Data Validation Workflow

The process of validating a chemical structure is a logical, multi-step workflow. This diagram illustrates the self-validating system from sample to final confirmation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_val Phase 4: Validation & Comparison A Purified Dry Sample B Sample Dissolution (DMSO-d6) A->B C Instrument Setup (Lock, Tune, Shim) B->C D 1H Spectrum Acquisition C->D E 13C Spectrum Acquisition C->E F Fourier Transform, Phasing, Baseline Correction D->F E->F G Peak Picking, Integration & Referencing F->G H Structural Assignment of Experimental Data G->H I Comparison with Predicted Spectrum H->I J Comparison with Isomer Spectrum H->J K Consistency Check (Multiplicity, Integration, Shifts) I->K J->K L Final Structure Validation Report K->L

Caption: Workflow for NMR-based structural validation.

Conclusion

The structural validation of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, in the absence of reference spectra, can be confidently achieved through a systematic process. This guide provides the necessary framework by establishing a high-quality predicted dataset, offering a comparative analysis against a key structural isomer to rationalize expected spectral patterns, and detailing a gold-standard experimental protocol. By following the outlined workflow, researchers can rigorously and objectively confirm the identity and purity of their synthesized compound, ensuring the integrity of their subsequent scientific investigations.

References

  • Mustafa, G., et al. (2011). "4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid." Acta Crystallographica Section E: Structure Reports Online, 67(5), o1018. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ChemAxon. "NMR Predictor." A software tool for predicting ¹H and ¹³C NMR spectra. [Link]

  • NMRDB.org. "Predict 13C and 1H carbon NMR spectra." An open-source database and prediction tool. [Link]

  • Reich, H. J. "Organic Chemistry Data." University of Wisconsin. A comprehensive collection of NMR data and principles. [Link]

  • Nan, Z., & Xing, J. (2006). "4-(Tosylamino)benzoic acid." Acta Crystallographica Section E: Structure Reports Online, 62(5), o1978-o1979. [Link]

Comparative

A Comparative Guide to the X-ray Crystallography of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic Acid and Its Structural Isomers

A Note to the Reader: The X-ray crystallographic data for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is not publicly available at the time of this publication. Therefore, this guide presents a comprehensive...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The X-ray crystallographic data for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is not publicly available at the time of this publication. Therefore, this guide presents a comprehensive analysis of the closely related and structurally significant isomer, 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid , for which detailed crystallographic information has been published. By examining this isomer and comparing it with other relevant structures, we can gain valuable insights into the conformational and packing behaviors of this class of molecules, which is of significant interest in the field of drug development, particularly concerning non-steroidal anti-inflammatory drugs (NSAIDs).

Introduction: The Significance of Structural Analysis in Drug Design

The three-dimensional arrangement of atoms within a molecule is fundamental to its physical, chemical, and biological properties. In drug discovery, X-ray crystallography is the gold standard for elucidating these structures, providing a high-resolution map of the molecule and its interactions in the solid state. This information is critical for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing new therapeutic agents with improved efficacy and reduced side effects.

This guide focuses on the structural analysis of a benzoic acid derivative with potential relevance to NSAIDs. While our primary subject is 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid due to the availability of its crystal structure, we will draw comparisons to other related sulfonamide and benzoate-containing molecules to highlight the impact of subtle structural modifications on the overall molecular conformation and crystal packing.

Synthesis and Crystallization: From a Molecule in Solution to a Well-Ordered Crystal

The journey to determining a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals.

Synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid

The synthesis of the title compound is achieved through a two-step process involving a Buchwald-Hartwig cross-coupling reaction followed by ester hydrolysis.[1][2]

Experimental Protocol: Synthesis

  • Buchwald-Hartwig Cross-Coupling: Methyl 4-bromo-2-methylbenzoate is reacted with 4-methylaniline in the presence of a palladium catalyst and a suitable base. This reaction forms the C-N bond between the two aromatic rings.

  • Ester Hydrolysis: The resulting methyl ester is then hydrolyzed, typically using a base such as sodium hydroxide, followed by acidification to yield the final carboxylic acid product.

  • Purification: The crude product is purified by column chromatography to obtain the pure 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.[1]

Crystallization

The growth of single crystals suitable for X-ray diffraction is often a matter of patient experimentation. For 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, single crystals were successfully obtained by the slow evaporation of an ethyl acetate solution of the purified compound.[1][2]

Experimental Protocol: Crystallization

  • Dissolve the purified compound in a minimal amount of ethyl acetate.

  • Loosely cover the container to allow for slow evaporation of the solvent at room temperature.

  • Monitor the solution over several days for the formation of well-defined single crystals.

X-ray Crystallographic Analysis: Unveiling the Molecular Architecture

The crystal structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid reveals key insights into its molecular conformation and intermolecular interactions.

Crystallographic Data Summary
Parameter2-Methyl-4-[(4-methylphenyl)amino]benzoic acid[2]4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid[3]Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate[4]
Chemical Formula C₁₅H₁₅NO₂C₁₄H₁₃NO₄SC₁₅H₁₅NO₄S
Molecular Weight 241.28291.31305.34
Crystal System MonoclinicTriclinicMonoclinic
Space Group C2/cP-1P2₁/c
a (Å) 16.4180 (5)5.1588 (2)7.9332 (2)
b (Å) 9.9205 (3)6.9277 (2)8.2265 (2)
c (Å) 15.2137 (5)20.0350 (6)22.7419 (5)
α (°) 9083.574 (1)90
β (°) 95.722 (3)86.357 (1)92.769 (1)
γ (°) 9072.824 (1)90
Volume (ų) 2465.58 (12)679.44 (4)1482.46 (6)
Z 824
Molecular Conformation

In the crystal structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid, the two aromatic rings are not coplanar. The dihedral angle between the mean planes of the rings is 42.44 (7)°.[1][2] This twist is likely due to steric hindrance between the substituents on the rings.

Supramolecular Assembly and Hydrogen Bonding

A defining feature of the crystal structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid is the formation of centrosymmetric acid-acid homodimers.[1][2] These dimers are formed through pairs of O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a common and robust supramolecular synthon observed in the crystal structures of many carboxylic acids.

In contrast, the sulfonamide-containing analogues exhibit different hydrogen bonding patterns. In 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, adjacent molecules are also connected by pairs of O-H···O hydrogen bonds forming head-to-head dimers.[3] However, these dimers are further linked by N-H···O and C-H···O interactions. In Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate, the absence of the acidic proton leads to the formation of one-dimensional polymeric chains through N-H···O hydrogen bonds.[4]

Comparative Analysis: The Impact of Isomeric and Functional Group Variation

The comparison of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid with its structural relatives highlights how small changes in the molecular structure can lead to significant differences in the solid-state packing.

  • Positional Isomerism: While the crystal structure of the 3-amino isomer is not available, we can hypothesize that the change in the substituent position would influence the steric environment around the carboxylic acid and amino groups. This could potentially lead to a different dihedral angle between the aromatic rings and alter the hydrogen bonding network.

  • Functional Group Substitution (Amino vs. Sulfonamido): The replacement of the amino linker with a sulfonamido group introduces a tetrahedral geometry at the sulfur atom and additional hydrogen bond acceptors (the sulfonyl oxygens). This significantly alters the hydrogen bonding capabilities of the molecule, leading to the formation of more complex three-dimensional networks, as seen in the crystal structures of the sulfonamide derivatives.[3][4]

Visualizing the Structures and Workflows

To better understand the concepts discussed, the following diagrams illustrate the molecular structure and the experimental workflow.

Caption: Molecular structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid.

Experimental Workflow cluster_synthesis Synthesis cluster_cryst Crystallization & Analysis start Starting Materials (Methyl 4-bromo-2-methylbenzoate & 4-methylaniline) buchwald Buchwald-Hartwig Cross-Coupling start->buchwald hydrolysis Ester Hydrolysis buchwald->hydrolysis purification Column Chromatography hydrolysis->purification product Pure Product purification->product dissolve Dissolve in Ethyl Acetate product->dissolve evap Slow Evaporation dissolve->evap crystals Single Crystals evap->crystals xray X-ray Diffraction crystals->xray structure Crystal Structure xray->structure

Caption: Workflow for synthesis, crystallization, and structure determination.

Conclusion: The Predictive Power of Crystallography

This guide has provided a detailed look into the X-ray crystallography of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid and its comparison with structurally related molecules. The analysis underscores the importance of single-crystal X-ray diffraction in revealing the subtle interplay of steric and electronic effects that govern molecular conformation and crystal packing. While the structure of the 3-amino isomer remains to be determined, the data presented here for the 4-amino isomer and related sulfonamides provide a solid foundation for understanding the structural chemistry of this class of compounds and for guiding future drug design efforts.

References

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - PMC. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

  • Methyl 4-{[(4-methylphenyl)sulfonyl]amino}benzoate - PMC. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

  • 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid - PMC. (n.d.). Retrieved from National Center for Biotechnology Information. [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid - ResearchGate. (2026, January 1). Retrieved from ResearchGate. [Link]

Sources

Validation

Efficacy comparison of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid vs standard treatments

Efficacy Comparison Guide: 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid vs. Standard Wnt/β-Catenin Inhibitors Executive Summary As a Senior Application Scientist overseeing oncology drug development assays, I...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid vs. Standard Wnt/β-Catenin Inhibitors

Executive Summary

As a Senior Application Scientist overseeing oncology drug development assays, I frequently evaluate the translational viability of novel small molecules. The Wnt/β-catenin signaling cascade remains a notoriously elusive target in colorectal and head/neck squamous cell carcinomas due to the high risk of systemic toxicity when disrupting tissue homeostasis[1].

This guide provides an objective, data-driven comparison between 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (CAS: 830349-15-0)—a potent sulfonamide-based β-catenin degrader structurally analogous to the well-characterized inhibitor MSAB—and standard treatments, including the CBP-antagonist ICG-001 and the standard-of-care chemotherapeutic 5-Fluorouracil (5-FU).

Mechanistic Causality: Why the Pharmacophore Matters

To understand the efficacy of an inhibitor, we must first establish the causality of its mechanism. Most standard Wnt inhibitors, such as ICG-001, act downstream in the nucleus. They competitively block the interaction between β-catenin and transcriptional co-activators like CBP (CREB-binding protein)[2]. While this halts transcription, it leaves high concentrations of active β-catenin pooled in the cytoplasm, which can lead to rapid resistance or off-target signaling.

Conversely, 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid operates via a fundamentally different and more upstream causality. The toluenesulfonylamino core directly binds to β-catenin itself, stimulating its ubiquitination and subsequent proteasomal degradation ()[3]. By physically destroying the protein rather than merely blocking its binding site, this compound creates a profound suppression of Wnt target genes (e.g., AXIN2, c-MYC, CCND1) and selectively induces apoptosis in Wnt-dependent cancer cells while sparing Wnt-independent healthy tissues ()[4].

G Wnt Wnt Ligand Receptor Frizzled/LRP Complex Wnt->Receptor Destruction Destruction Complex (APC/Axin/GSK3β) Receptor->Destruction Inhibits BetaCat β-Catenin (Cytoplasmic) Destruction->BetaCat Fails to Degrade Nucleus Nucleus (TCF/LEF + CBP) BetaCat->Nucleus Translocates Target Wnt Target Genes Nucleus->Target Transcription Compound 2-Methyl-3-([(4-methylphenyl) sulfonyl]amino)benzoic acid Compound->BetaCat Direct Binding & Proteasomal Degradation ICG001 ICG-001 (Standard) ICG001->Nucleus Blocks β-Catenin/CBP

Fig 1: Mechanistic differentiation of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid.

Quantitative Efficacy Comparison

To establish trustworthiness in drug selection, we must evaluate quantitative pharmacological profiles. The table below synthesizes experimental data comparing the sulfonamide analog against ICG-001 and 5-FU in Wnt-dependent models (e.g., HCT116 colon cancer cells)[2][3][4].

Parameter2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acidICG-001 (Standard Wnt Inhibitor)5-Fluorouracil (Standard Chemotherapy)
Primary Target β-Catenin (Direct Degrader)β-Catenin/CBP InteractionThymidylate Synthase
In Vitro IC50 (HCT116) 2 - 10 μM~3 μM1 - 5 μM
TOP-Flash Inhibition High (0.01 - 10 μM dose-dependent)HighNone (Orthogonal mechanism)
In Vivo Dosing (Mice) 10 - 20 mg/kg (i.p., daily)50 mg/kg (i.p., daily)20 - 30 mg/kg (i.p.)
Selectivity High (Spares Wnt-independent cells)ModerateLow (Systemic cytotoxicity)
Bioavailability ~30.5% absorptionPoor oral, requires i.p./i.v.Requires i.v. infusion

Self-Validating Experimental Protocols

In my laboratory, every protocol must be a self-validating system. The following workflows are designed with internal controls to definitively prove the efficacy and mechanism of action of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid over standard treatments.

Protocol A: TOP-Flash Luciferase Reporter Assay (In Vitro Target Validation)

Causality: This assay isolates TCF/LEF transcriptional activity. Because our compound degrades β-catenin directly, luminescence will drop proportionally to the concentration, proving on-target pathway suppression[3].

  • Cell Seeding: Plate Wnt-dependent HCT116 cells in 96-well plates at 1×104 cells/well. Incubate for 24 hours at 37°C.

  • Transfection: Co-transfect cells with the TOP-Flash reporter plasmid (containing TCF binding sites) and a Renilla luciferase control plasmid (to normalize transfection efficiency) using Lipofectamine 3000.

  • Compound Treatment: After 12 hours, treat parallel wells with:

    • Vehicle (0.1% DMSO)

    • 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (0.1, 1.0, 5.0, and 10.0 μM)

    • ICG-001 (3.0 μM as a positive control)

  • Quantification: After 20 hours of incubation, lyse the cells and measure Firefly and Renilla luminescence using a Dual-Luciferase Reporter Assay System.

  • Validation Check: The system self-validates if the Renilla luminescence remains constant (proving the cells are viable and transfection was uniform), while the ratio of Firefly/Renilla luminescence shows a strict dose-dependent decrease in the test compound wells.

Protocol B: HCT116 Mouse Xenograft Efficacy Model (In Vivo Translation)

Causality: To prove that in vitro degradation translates to physical tumor shrinkage without the systemic toxicity seen in standard chemotherapies ()[5].

  • Inoculation: Inject 2×106 HCT116 cells subcutaneously into the right flank of 6-week-old athymic nude mice.

  • Randomization: Once tumors reach an average volume of ~40 mm³, randomize mice into three groups (n=8/group):

    • Group 1: Vehicle control (10% DMSO, 90% corn oil).

    • Group 2: 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (15 mg/kg, i.p. daily).

    • Group 3: 5-Fluorouracil (20 mg/kg, i.p. twice weekly).

  • Monitoring: Measure tumor volume using calipers ( V=length×width2/2 ) and record total body weight every 2 days for 14 days[3].

  • Endpoint Analysis: Euthanize mice. Excise and weigh tumors. Perform Western blot on tumor lysates for active β-catenin and cleaved caspase-3 to confirm the mechanism of apoptotic cell death[4].

  • Validation Check: The model is validated when Group 2 shows tumor volume reduction comparable to Group 3 (5-FU), but Group 2 maintains stable body weight, whereas Group 3 exhibits the severe weight loss characteristic of 5-FU systemic toxicity.

References

  • Title: Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: MSAB Inhibits Tumor Growth of Wnt-Dependent Cancer Cells in a Mouse Xenograft Model Source: ResearchGate URL: [Link]

Sources

Comparative

FT-IR absorption bands for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid structural confirmation

An in-depth structural confirmation of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid requires a nuanced understanding of its functional groups and the physical chemistry of infrared spectroscopy. This molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural confirmation of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid requires a nuanced understanding of its functional groups and the physical chemistry of infrared spectroscopy. This molecule presents a complex vibrational profile due to the presence of a carboxylic acid moiety, a sulfonamide linkage, and two distinct aromatic rings.

As a Senior Application Scientist, selecting the correct FT-IR sampling modality—Attenuated Total Reflectance (ATR-FTIR) versus Potassium Bromide (KBr) Pellet Transmission —is critical. This guide objectively compares these techniques, providing researchers with causality-driven methodologies and self-validating experimental protocols to ensure high-fidelity structural characterization.

Molecular Anatomy & FT-IR Rationale

The structural confirmation of this compound relies on identifying the localized dipole moment changes of its specific functional groups. Understanding the causality behind these absorption bands is essential for accurate spectral interpretation:

  • Sulfonamide Linkage (-SO₂NH-): The highly electronegative oxygen atoms restrict rotation, creating strong, localized dipoles. This results in highly diagnostic asymmetric and symmetric S=O stretching vibrations [1]. Furthermore, the N-H stretch is highly sensitive to the hydrogen-bonding environment within the crystal lattice.

  • Benzoic Acid Moiety (-COOH): In the solid state, benzoic acid derivatives predominantly form hydrogen-bonded dimers. This intermolecular interaction weakens the C=O double bond character, shifting the carbonyl stretch to lower wavenumbers compared to its monomeric gas-phase state [2]. It also broadens the O-H stretching band significantly.

  • Aromatic & Aliphatic Scaffolds: The molecule contains a para-substituted toluene ring and a 1,2,3-trisubstituted benzoic acid ring, which yield distinct C-H out-of-plane bending modes in the fingerprint region.

Table 1: Expected FT-IR Absorption Bands for 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Peak Characteristics & Causality
-COOH O-H Stretch3300 – 2500Very broad; caused by strong intermolecular hydrogen bonding in carboxylic acid dimers.
-SO₂NH- N-H Stretch3350 – 3150Sharp to medium; often superimposed on the broad O-H acid band [1].
-COOH C=O Stretch1710 – 1680Strong, sharp; shifted downward due to solid-state dimerization [2].
Aromatic C=C Stretch1600, 1500, 1450Medium, multiple bands; skeletal ring breathing modes.
-SO₂NH- SO₂ Asymmetric Stretch1350 – 1310Very strong; diagnostic for sulfonamides [1].
-SO₂NH- SO₂ Symmetric Stretch1170 – 1140Very strong; diagnostic for sulfonamides [1].
-SO₂NH- S-N Stretch920 – 890Medium; confirms the sulfur-nitrogen linkage [1].
Aromatic C-H Out-of-Plane Bend820 – 800 & 780 – 740Strong; confirms para-substitution (tosyl) and 1,2,3-trisubstitution.

Methodological Comparison: ATR-FTIR vs. KBr Pellet

When analyzing solid pharmaceutical powders, the choice of sampling technique fundamentally alters the optical physics of the measurement, leading to distinct advantages and artifacts.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR relies on an infrared beam reflecting internally within a high-refractive-index crystal (e.g., Diamond or ZnSe). This creates an "evanescent wave" that penetrates 0.5 to 5 µm into the sample pressed against the crystal [4].

  • Advantages: Rapid, non-destructive, and requires minimal sample preparation [3]. Crucially, it eliminates the risk of water contamination inherent to hygroscopic matrices, ensuring the N-H and O-H stretching regions (3500–3100 cm⁻¹) remain unobscured.

  • Limitations: Because penetration depth ( dp​ ) is directly proportional to the wavelength ( λ ), bands at lower wavenumbers (e.g., the fingerprint region) appear artificially stronger than those at higher wavenumbers. Peak shifts of 2–5 cm⁻¹ can also occur compared to transmission libraries [4].

KBr Pellet (Transmission)

The KBr method involves diluting the analyte in an optically transparent alkali halide matrix and applying extreme hydraulic pressure to fuse it into a glassy disk [4].

  • Advantages: Yields classic, high-fidelity transmission spectra with sharp peaks, making it the gold standard for legacy library matching [5]. It provides a true representation of bulk material rather than just the surface.

  • Limitations: KBr is highly hygroscopic. Even trace moisture introduces a massive, broad -OH band (~3440 cm⁻¹) that can completely mask the critical sulfonamide N-H stretch [5]. Furthermore, the extreme shear forces and pressures (up to 10,000 psi) can induce polymorphic transformations or alter fragile molecular conformations [5].

Experimental Workflows & Logical Relationships

Workflow Start Sample: 2-Methyl-3-(tosylamino)benzoic acid Decision Select FT-IR Modality Start->Decision ATR ATR-FTIR (Rapid Screening & QC) Decision->ATR  Moisture-sensitive / Speed KBr KBr Pellet (High-Fidelity Transmission) Decision->KBr  Library Matching / Trace Analysis ATR_Prep Direct Application to Diamond/ZnSe Crystal ATR->ATR_Prep KBr_Prep Grind with KBr (1:100) Press at 10,000 psi KBr->KBr_Prep Data Spectral Data Collection (4000 - 400 cm⁻¹) ATR_Prep->Data KBr_Prep->Data Analysis Band Assignment: SO₂, C=O, N-H, O-H Data->Analysis

Caption: FT-IR modality selection and analytical workflow for structural confirmation.

Mechanism cluster_ATR ATR-FTIR Mechanism cluster_KBr Transmission (KBr) Mechanism IR_Source IR Source Crystal High Refractive Index Crystal IR_Source->Crystal Pellet KBr/Sample Matrix (Optically Transparent) IR_Source->Pellet Evanescent Evanescent Wave (Penetrates 0.5-5 µm) Crystal->Evanescent Internal Reflection Sample_ATR Solid Sample (Surface Contact) Evanescent->Sample_ATR Absorption Detector Detector / Interferogram Sample_ATR->Detector Attenuated Beam Sample_KBr Analyte Molecules (Bulk Dispersion) Pellet->Sample_KBr Direct Pass-Through Sample_KBr->Detector Transmitted Beam

Caption: Optical beam path comparison between ATR-FTIR and KBr Transmission techniques.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. The following methodologies include built-in Quality Control (QC) checkpoints to prevent false data interpretation.

Protocol A: ATR-FTIR Analysis
  • Crystal Preparation: Clean the diamond/ZnSe crystal with a volatile, non-aqueous solvent (e.g., isopropanol) and allow it to evaporate completely.

  • System Validation (QC Check 1): Collect a background single-beam spectrum. Validation criteria: The baseline must be flat, and no residual peaks from previous samples or cleaning solvents should be present.

  • Sample Application: Place ~2–5 mg of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid powder directly onto the crystal.

  • Pressure Application: Lower the ATR anvil to apply pressure. Validation criteria (QC Check 2): Monitor the live interferogram or preview spectrum. Increase pressure until the strongest band (likely the SO₂ asymmetric stretch ~1330 cm⁻¹) reaches an optimal absorbance of 0.4 to 0.8 AU. Do not overtighten, as this can damage the crystal.

  • Acquisition & Correction: Collect 32–64 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in the spectrometer software to mathematically adjust the relative intensities, compensating for the wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission
  • Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 110°C for at least 24 hours to remove absorbed moisture [4]. Store in a desiccator.

  • Sample Dilution: Accurately weigh ~1 mg of the analyte and ~100 mg of the dried KBr (a 1:100 ratio prevents peak saturation).

  • Grinding: Grind the mixture in an agate mortar and pestle for exactly 30–60 seconds. Causality note: Over-grinding increases the surface area of KBr, accelerating atmospheric moisture absorption.

  • Pellet Pressing: Transfer the powder to a 13 mm evacuable die. Apply a vacuum for 1 minute to remove trapped air, then apply 10,000 psi of hydraulic pressure for 2 minutes [4].

  • System Validation (QC Check 1): Visually inspect the pellet. It must be completely translucent and free of opaque white spots (which indicate poor fusion or trapped air and will cause severe baseline scattering).

  • Acquisition & Data Validation (QC Check 2): Collect the spectrum. Validation criteria: The baseline at 4000 cm⁻¹ should exhibit >80% transmittance. Check the region around 3440 cm⁻¹; if a massive, broad band is present, the KBr has absorbed water [5], and the pellet must be remade to accurately assess the sulfonamide N-H stretch.

References

  • "Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides" - Rsc.org -[Link]

  • "Ultrafast formation of the benzoic acid triplet upon ultraviolet photolysis and its sequential photodissociation in solution" - Researchgate.net -[Link]

  • "Golden Gate® ATR FTIR Analysis of Pharmaceuticals" - Specac Ltd -[Link]

  • "What Is The Purpose Of Making Kbr Pellets For Ftir? Achieve Precise Molecular Analysis With Solid Samples" - Kintek Press -[Link]

  • "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" - Researchgate.net -[Link]

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic Acid and Comparative Analytical Strategies

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, understanding the str...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the meticulous characterization of novel chemical entities is paramount. For researchers, scientists, and drug development professionals, understanding the structural intricacies of a molecule is the bedrock upon which its therapeutic potential is evaluated. This guide provides an in-depth analysis of the mass spectrometric behavior of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, a molecule featuring both a sulfonamide and a benzoic acid moiety. Beyond a mere procedural outline, this document delves into the causal logic behind experimental choices, offering a comparative perspective on alternative analytical techniques.

Introduction: The Structural Significance of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic Acid

2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid (molecular formula: C₁₄H₁₃NO₄S, molecular weight: 307.33 g/mol ) is a compound of interest due to its hybrid structure, incorporating a sulfonamide group, known for its wide range of pharmacological activities, and a benzoic acid functional group, a common scaffold in drug design.[1] The accurate identification and structural elucidation of such molecules are critical for understanding their metabolism, identifying potential impurities, and ensuring the quality and safety of pharmaceutical products. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for this purpose due to its high sensitivity and selectivity.[2][3][4]

Unraveling the Fragmentation Pattern: A Mechanistic Approach

The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint, offering profound insights into its structure. For 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, the fragmentation is anticipated to be a composite of the characteristic cleavages of its constituent sulfonamide and benzoic acid functionalities. Under electrospray ionization (ESI) in positive ion mode, the molecule is expected to readily protonate. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would then initiate a cascade of fragmentation events.

Predicted Fragmentation Pathways

The fragmentation of protonated 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid is likely to proceed through several key pathways, driven by the charge localization and the relative bond strengths within the molecule.

G M [M+H]⁺ m/z 308 F1 Loss of H₂O [M+H - H₂O]⁺ m/z 290 M->F1 - H₂O F2 Loss of SO₂ [M+H - SO₂]⁺ m/z 244 M->F2 - SO₂ F3 Cleavage of S-N bond [C₇H₇SO₂]⁺ m/z 155 M->F3 S-N cleavage F4 Cleavage of S-N bond [C₈H₈NO₂]⁺ m/z 150 M->F4 S-N cleavage F5 Loss of COOH [M+H - COOH]⁺ m/z 263 M->F5 - COOH F6 [C₇H₇]⁺ m/z 91 F3->F6 - SO₂

  • Loss of Water (H₂O): A common fragmentation for carboxylic acids, leading to the formation of an acylium ion.[5]

  • Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation of aromatic sulfonamides, often occurring via an intramolecular rearrangement.[6][7] This rearrangement is susceptible to the electronic effects of substituents on the aromatic ring.[7]

  • Cleavage of the Sulfonamide S-N Bond: This is a primary fragmentation pathway for sulfonamides, resulting in two key fragments: the tolyl-sulfonyl cation and the aminobenzoic acid radical cation.[4]

  • Loss of the Carboxyl Group (COOH): Decarboxylation is another typical fragmentation pathway for benzoic acid derivatives.[5]

Table of Predicted Fragments
m/z (amu) Proposed Fragment Ion Formula Fragmentation Pathway
308[M+H]⁺[C₁₄H₁₄NO₄S]⁺Protonated Molecule
290[M+H - H₂O]⁺[C₁₄H₁₂NO₃S]⁺Loss of water from the carboxylic acid group
263[M+H - COOH]⁺[C₁₃H₁₃NSO₂]⁺Loss of the carboxyl group
244[M+H - SO₂]⁺[C₁₄H₁₄NO₂]⁺Loss of sulfur dioxide via rearrangement
155[C₇H₇SO₂]⁺[C₇H₇SO₂]⁺Cleavage of the S-N bond (p-toluenesulfonyl cation)
150[C₈H₈NO₂]⁺[C₈H₈NO₂]⁺Cleavage of the S-N bond (protonated 3-amino-2-methylbenzoic acid)
91[C₇H₇]⁺[C₇H₇]⁺Loss of SO₂ from the p-toluenesulfonyl cation (tropylium ion)

Experimental Protocol: Acquiring High-Quality MS/MS Data

A robust and reproducible experimental protocol is essential for obtaining reliable fragmentation data. The following outlines a validated approach for the analysis of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry P1 Stock Solution Preparation (1 mg/mL in Methanol) P2 Working Standard Dilution (to desired concentration in mobile phase) P1->P2 LC6 Injection Volume: 5 µL P2->LC6 LC1 Column: C18 reversed-phase (e.g., 100 x 2.1 mm, 1.9 µm) LC4 Gradient Elution LC1->LC4 LC2 Mobile Phase A: 0.1% Formic Acid in Water LC2->LC4 LC3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC3->LC4 LC5 Flow Rate: 0.3 mL/min LC4->LC5 MS1 Ionization Mode: Positive Electrospray Ionization (ESI+) LC5->MS1 MS2 Scan Mode: Full MS / All-Ion Fragmentation (AIF) or Product Ion Scan of m/z 308 MS1->MS2 MS3 Collision Energy: Ramped (e.g., 10-40 eV) MS2->MS3 MS4 Capillary Voltage: 3.0 kV MS3->MS4 MS5 Source Temperature: 120 °C MS4->MS5

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare working standards by serial dilution in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Liquid Chromatography (LC) Conditions:

    • Column: Utilize a C18 reversed-phase column for optimal separation of the analyte from potential matrix components.[8] A column with smaller particle size (e.g., sub-2 µm) will provide higher resolution.

    • Mobile Phase: A gradient elution using water and acetonitrile, both acidified with formic acid, is recommended. The formic acid aids in the protonation of the analyte in the ESI source.

    • Gradient Program: A typical gradient could be: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

    • Flow Rate: A flow rate of 0.3 mL/min is suitable for a 2.1 mm internal diameter column.

    • Injection Volume: A 5 µL injection volume is a good starting point.

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+) is the preferred mode for this compound due to the presence of the basic nitrogen atom and the acidic proton.

    • Acquisition Mode: For initial characterization, an All-Ion Fragmentation (AIF) or similar data-independent acquisition strategy is beneficial to capture all fragment ions.[8][9] For targeted analysis, a product ion scan of the precursor ion m/z 308 should be performed.

    • Collision Energy: A ramped collision energy (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation spectrum.

    • Instrument Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's specifications to ensure mass accuracy.

Comparative Analysis: Alternative Analytical Methodologies

While LC-MS/MS is the gold standard for structural elucidation and sensitive quantification, other techniques can be employed depending on the specific analytical need.[2]

Technique Principle Advantages Disadvantages Supporting Data/Application
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separation by chromatography followed by detection based on the absorption of UV light by the analyte.Robust, cost-effective, and widely available.[2]Lower sensitivity and selectivity compared to MS. Not suitable for structural elucidation.Can be used for routine quality control and purity assessment of bulk material where concentration is high.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule.Unambiguous structure determination. Provides detailed information on chemical environment of atoms.Lower sensitivity than MS. Requires larger sample amounts. More complex data interpretation.Essential for the initial, definitive structural confirmation of the synthesized compound.[10]
Enzyme-Linked Immunosorbent Assay (ELISA) An immunological assay that uses antibodies to detect and quantify a specific substance.High-throughput screening capabilities.[2]Requires the development of specific antibodies, which can be time-consuming and costly. Prone to cross-reactivity.Useful for rapid screening of a large number of samples for the presence of the compound or related structures in biological matrices.[2]

Conclusion: An Integrated Approach to a Complete Molecular Portrait

The comprehensive characterization of a molecule like 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid necessitates a multi-faceted analytical approach. Mass spectrometry, with its ability to provide detailed structural information through fragmentation analysis, is an indispensable tool. By understanding the fundamental principles of fragmentation and employing a meticulously designed experimental protocol, researchers can confidently elucidate the structure of novel compounds.

However, it is the synergistic use of complementary techniques that paints the most complete picture. While LC-MS/MS excels in sensitivity and structural detail, techniques like NMR provide definitive structural confirmation, and HPLC-UV offers a practical solution for routine analysis. The judicious selection of analytical methodology, guided by the specific research question, will ultimately lead to a deeper understanding of the chemical entity and accelerate the drug development process.

References

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Rapid determination of sulfonamide residues in honey samples using non-targeted liquid chromatography-high resolution mass spectrometry. Wiley Online Library. Available at: [Link]

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Available at: [Link]

  • Figure 2. Representative mass spectra of selected sulfonamides without.... ResearchGate. Available at: [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent. Available at: [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository. Available at: [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Wiley Online Library. Available at: [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Springer. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. ResearchGate. Available at: [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Wiley Online Library. Available at: [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Benzoic acid, 4-amino-, methyl ester. NIST WebBook. Available at: [Link]

  • Benzoic acids and derivatives. MassBank. Available at: [Link]

  • Mascot help: Peptide fragmentation. Matrix Science. Available at: [Link]

  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. University of Alabama at Birmingham. Available at: [Link]

  • 3-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid. PubChem. Available at: [Link]

  • Benzoic acid, 2-amino-4-methyl-. NIST WebBook. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid

As a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) fail to bridge the gap between regulatory compliance and practical benchtop execution. Handling complex synthetic intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe that standard Safety Data Sheets (SDS) fail to bridge the gap between regulatory compliance and practical benchtop execution. Handling complex synthetic intermediates like 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid requires moving beyond generic hazard warnings to understand the causality of the chemical's behavior in a laboratory setting.

This guide provides a self-validating, mechanistically grounded framework for the safe handling, solubilization, and disposal of this compound, ensuring operational excellence and researcher safety.

Chemical Profile & Quantitative Data

Before designing a handling protocol, we must define the physical and chemical parameters of the substance. This compound features a toluenesulfonyl (tosyl) group linked via an amine to a 2-methylbenzoic acid core.

PropertyValueOperational Implication
Chemical Name 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acidNomenclature indicates acidic and sulfonamide moieties.
CAS Number 830349-15-0Primary identifier for inventory and waste tracking.
Molecular Weight 305.35 g/mol Required for precise molarity calculations in assays.
Physical State Solid / Crystalline PowderHigh risk of particulate aerosolization during transfer.
Primary Solvents DMSO, DMF, Basic Aqueous BuffersSolvents act as rapid transdermal carriers if spilled.

Risk Assessment & Mechanistic Hazard Causality

According to the American Chemical Society's guidelines on , assessing the physical state of a compound is just as critical as evaluating its inherent toxicity. We treat this specific powder with high caution due to three mechanistic hazard pathways:

  • Carboxylic Acid & Localized pH Drop: The benzoic acid moiety can cause rapid, localized pH drops upon contact with the moisture in mucosal membranes (eyes, respiratory tract). This leads to acute, stinging irritation.

  • Sulfonamide Sensitization: The sulfonamide linkage is a known structural alert for hypersensitivity. Repeated dermal or inhalation exposure can trigger immune-mediated sensitization, meaning subsequent exposures could elicit severe allergic responses.

  • Particulate Aerosolization: As a milled or lyophilized solid, the compound possesses low bulk density. The primary vector for exposure is not direct dermal contact, but the inhalation of microscopic airborne particulates generated by static electricity during routine weighing.

Personal Protective Equipment (PPE) Matrix

We do not wear PPE merely to satisfy compliance; we select it to interrupt specific vectors of exposure.

PPE CategorySpecificationMechanistic Justification (Causality)
Eye Protection ANSI Z87.1+ Chemical Splash GogglesSafety glasses do not seal the orbital area. Goggles prevent microscopic airborne dust from bypassing the lenses during weighing.
Hand Protection Double Nitrile Gloves (≥4 mil)Nitrile resists the solid compound. Double-gloving is mandatory when using DMSO, which acts as a rapid transdermal carrier for dissolved solutes.
Body Protection FR Lab Coat with Knit CuffsKnit cuffs prevent the wrists from acting as a trap for settling hazardous particulates.
Engineering Ventilated Balance EnclosureCaptures aerosolized powder at the source via negative pressure, eliminating the need for a cumbersome half-mask respirator.

Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. You must verify the safety controls before proceeding to the next step.

Step 1: Engineering Control Validation

  • Action: Before opening the chemical vial, perform a "flutter test" by holding a single Kimwipe at the lower sash of the ventilated balance enclosure.

  • Validation: The Kimwipe must pull inward, visually confirming active negative pressure airflow. Do not proceed if the wipe falls straight down.

Step 2: Static Mitigation & Weighing

  • Action: Discharge the plastic weigh boat using an anti-static gun (e.g., Zerostat) before placing it on the balance.

  • Causality: Fine organic powders hold static charges. Neutralizing the boat prevents the powder from unexpectedly "jumping" off the spatula, which is the most common cause of benchtop contamination.

  • Action: Carefully dispense the required mass of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid.

Step 3: Solubilization & Sealing

  • Action: When preparing stock solutions (e.g., 10 mM in DMSO), add the solvent directly to the pre-weighed solid inside the ventilated enclosure.

  • Validation: Cap the vial securely, vortex, and visually inspect the bottom of the vial against a light source to confirm complete dissolution before removing the vial from the hood.

Step 4: Immediate Decontamination

  • Action: Wipe down the spatula, balance pan, and hood surface with a Kimwipe dampened with 70% isopropanol (IPA).

  • Causality: The National Research Council's mandates immediate decontamination of shared equipment to prevent cross-contamination and secondary exposure to subsequent users.

Spill Response & Disposal Plan

Spill response tactics must change depending on the physical state of the compound at the time of the incident.

Scenario A: Solid Spill (Powder)

  • Halt & Assess: Do NOT use a brush or dry paper towel. Dry sweeping will immediately aerosolize the sulfonamide powder into your breathing zone.

  • Suppress: Carefully place a damp absorbent pad (wetted with water or 70% IPA) directly over the powder to suppress dust generation.

  • Wipe: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Dispose: Place all cleanup materials in a sealable hazardous waste bag.

Scenario B: Solution Spill (e.g., Dissolved in DMSO)

  • Alert: Notify nearby personnel. DMSO solutions penetrate standard nitrile gloves rapidly; do not attempt to wipe a large spill with gloved hands.

  • Absorb: Cover the spill with an inert, chemically compatible absorbent powder (e.g., vermiculite or sand).

  • Collect: Use a disposable plastic scoop to transfer the absorbed mixture into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with soap and water, followed by a final wipe with 70% IPA.

Waste Disposal Routing: Label all collected waste as "Hazardous Waste - Toxic/Irritant Solid (Contains Sulfonamide Derivative)". Store in a secondary containment bin away from strong oxidizing agents until standard institutional chemical waste pickup.

Workflow Visualization

G A Pre-Operational Risk Assessment B Don Required PPE (Double Nitrile, Goggles) A->B C Engineering Controls (Ventilated Enclosure) B->C D Weighing & Solubilization (CAS 830349-15-0) C->D E Spill Occurs? D->E F Standard Decontamination (70% IPA Wipe) E->F No G Spill Protocol (Damp Absorbent Pad) E->G Yes H Hazardous Waste Disposal F->H G->H

Figure 1: Standard operating procedure and spill response workflow for handling CAS 830349-15-0.

References

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Chemical Safety Guidelines. [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link][2][3]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid
Reactant of Route 2
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2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid
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